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  • Product: 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
  • CAS: 91587-41-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid Abstract This technical guide provides a comprehensive analysis of the physicochemical properties, syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and potential applications of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid. As a bespoke chemical entity, direct experimental data is not extensively available in public literature. Therefore, this document synthesizes information from closely related structural analogs and foundational chemical principles to provide reliable predictions and robust experimental protocols. The molecule's architecture, featuring a substituted benzoic acid core and a reactive chloroacetyl moiety, positions it as a valuable intermediate for researchers in medicinal chemistry and drug development. This guide is designed to serve as a foundational resource for scientists exploring its utility as a scaffold or building block in the synthesis of novel therapeutic agents.

Introduction and Strategic Context

Benzoic acid and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their prevalence stems from the synthetic tractability of the phenyl ring, which allows for fine-tuning of steric and electronic properties to optimize pharmacological activity.

The subject of this guide, 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, is a multi-functional molecule of significant interest. It combines three key features:

  • A benzoic acid group, a common pharmacophore that can engage in hydrogen bonding and salt bridge interactions with biological targets.

  • An ortho-chloro substituent , which modulates the acidity of the carboxylic acid and influences the molecule's conformation and metabolic stability.

  • A chloroacetylamino-methyl side chain , which incorporates a reactive electrophilic site (the α-chloro amide). This "warhead" is a versatile handle for covalent modification of protein residues or for further synthetic elaboration via nucleophilic substitution.

This document provides an in-depth examination of this compound's anticipated properties and outlines the methodologies for its synthesis and characterization.

Chemical Identity and Structure

  • IUPAC Name: 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

  • Molecular Formula: C₁₀H₉Cl₂NO₃

  • Molecular Weight: 262.09 g/mol

Caption: Structure of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structural analogs and established chemical principles. Experimental verification is recommended.

PropertyPredicted ValueRationale and Supporting Data
Physical State White to off-white crystalline solidMost substituted benzoic acids and amides are crystalline solids at room temperature.[2][3] The molecule's high molecular weight and capacity for hydrogen bonding via the carboxylic acid and amide groups strongly favor a solid state.[4]
Melting Point >150 °CAmides generally exhibit high melting points due to strong intermolecular hydrogen bonding.[2][5] For comparison, 2-chlorobenzoic acid melts at 142 °C[1][6], and benzamide at 132 °C.[5] The combination of amide, carboxylic acid, and a larger molecular structure is expected to result in a significantly higher melting point.
pKa ~3.0 - 3.5The pKa of benzoic acid is ~4.2. The electron-withdrawing chlorine atom at the ortho position significantly increases acidity; the pKa of 2-chlorobenzoic acid is approximately 2.89.[1][7] The chloroacetylaminomethyl group at the meta position is weakly electron-withdrawing, which will have a minor acid-strengthening effect. Therefore, the pKa is predicted to be slightly higher (less acidic) than that of 2-chlorobenzoic acid.
Solubility
WaterSparingly solubleSubstituted benzoic acids generally have low solubility in water but increases in hot water.[8][9] The polar carboxylic acid and amide groups will aid solubility, but this is counteracted by the hydrophobic aromatic ring and chloroalkane moieties. Solubility is expected to increase significantly at pH > pKa due to deprotonation to the more soluble carboxylate salt.
Organic SolventsSoluble in polar organic solventsExpected to be soluble in methanol, ethanol, DMSO, and DMF, which can solvate both the polar functional groups and the nonpolar ring.[10] Solubility is likely to be lower in less polar solvents like ethyl acetate and dichloromethane, and very low in nonpolar solvents such as toluene and hexanes.

Synthesis and Mechanistic Rationale

The most direct route to synthesizing the target compound is via the N-acylation of 2-chloro-5-(aminomethyl)benzoic acid with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme: 2-chloro-5-(aminomethyl)benzoic acid + Chloroacetyl chloride → 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

The amine is the nucleophile, and it attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_0 Synthetic Workflow start Starting Material: 2-chloro-5-(aminomethyl)benzoic acid dissolve Dissolve starting material in a suitable solvent (e.g., aqueous acetone or THF) start->dissolve reagent Reagent: Chloroacetyl Chloride Base (e.g., NaHCO₃) add Add base, followed by dropwise addition of Chloroacetyl Chloride reagent->add cool Cool solution to 0-5 °C in an ice bath dissolve->cool cool->add react Stir at room temperature (Monitor by TLC/LC-MS) add->react quench Quench reaction with water and acidify (e.g., with HCl) to precipitate product react->quench isolate Isolate solid product by vacuum filtration quench->isolate purify Purify by recrystallization (e.g., from ethanol/water) isolate->purify end_product Final Product: 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid purify->end_product G cluster_0 Role in Drug Discovery scaffold Core Scaffold (2-Chloro-5-{[(...)]}benzoic acid) derivatization Synthetic Derivatization (Nucleophilic Substitution at α-Chloro position) scaffold->derivatization Reactive Handle library Diverse Chemical Library derivatization->library Introduction of various R-groups screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Optimization sar->lead

Caption: Conceptual workflow for utilizing the compound in drug discovery.

References

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pearce, J. N., & Newsome, J. W. (1931). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. Proceedings of the Iowa Academy of Science, 38(1), 163-164. Retrieved from [Link]

  • Bu, F. Z., Meng, S. S., Wang, L. Y., & Li, Y. T. (2024). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure, 1301, 137335.
  • GeeksforGeeks. (2025, July 23). Amides. Retrieved from [Link]

  • Pearce, J. N., & Newsome, J. W. (1931). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. Proceedings of the Iowa Academy of Science, 38(1), 163-164. Retrieved from [Link]

  • Acree, W. E. Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Retrieved from [Link]

  • ChemAnalyst. (n.d.). 2-CHLORO-5-[[[(2-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID. Retrieved from [Link]

  • Acree, W. E. Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. UNT Digital Library. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 26.5 Amides – Structures, Properties and Naming. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (2025, August 15). Amides. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 2-Chloro-5-methylbenzoic acid | CAS#:6342-60-5. Retrieved from [Link]

  • chemister.ru. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-Chloro-5-aMinobenzoic acid Methyl ester. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Docking of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid with Cruzain

A Hypothetical Case Study in Covalent Inhibitor Docking Authored by: Gemini, Senior Application Scientist Abstract The increasing prevalence of drug-resistant pathogens necessitates the exploration of novel therapeutic s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Case Study in Covalent Inhibitor Docking

Authored by: Gemini, Senior Application Scientist

Abstract

The increasing prevalence of drug-resistant pathogens necessitates the exploration of novel therapeutic strategies. Covalent inhibitors, which form a permanent bond with their target protein, offer a promising avenue for developing potent and selective drugs. This guide presents a comprehensive, hypothetical molecular docking study of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, a small molecule featuring a reactive chloroacetyl moiety, with cruzain, a cysteine protease from Trypanosoma cruzi, the parasite responsible for Chagas disease. This document serves as a detailed technical walkthrough for researchers, scientists, and drug development professionals, elucidating the principles and practices of covalent docking, from target selection and preparation to the analysis of docking results.

Introduction: The Rationale for a Covalent Approach

Traditional drug discovery has largely focused on non-covalent inhibitors that bind reversibly to their targets. However, covalent inhibitors are experiencing a resurgence, offering distinct advantages such as prolonged duration of action and high potency.[1][2] The key to a successful covalent inhibitor lies in the "warhead," an electrophilic group that can form a covalent bond with a nucleophilic residue in the target protein's active site.[2]

The subject of this study, 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, possesses a chloroacetyl group, a well-documented warhead known to react with cysteine residues.[3][4][5] This structural feature makes it an ideal candidate for targeting enzymes that utilize a cysteine residue for their catalytic activity.

Target Selection: Cruzain, a Cysteine Protease of Trypanosoma cruzi

Cysteine proteases are a class of enzymes implicated in a wide range of physiological and pathological processes, including immune responses, apoptosis, and parasitic life cycles.[6][7] Their active site contains a highly reactive cysteine residue, making them susceptible to covalent inhibition.[8]

For this hypothetical study, we have selected cruzain, the major cysteine protease of Trypanosoma cruzi, as the protein target.[9] Cruzain is essential for the parasite's survival, playing a crucial role in its nutrition, invasion of host cells, and evasion of the host immune system.[9][10] Inhibition of cruzain has been shown to be a promising therapeutic strategy for Chagas disease.[8] The presence of a catalytic cysteine (Cys25) in the cruzain active site makes it an excellent candidate for covalent modification by our ligand.[9]

Materials and Methods: A Step-by-Step Covalent Docking Workflow

This section outlines a detailed protocol for performing a covalent docking study. While specific software packages may have slightly different workflows, the underlying principles remain the same. For this guide, we will describe a general workflow applicable to common covalent docking software such as AutoDock, GOLD, or MOE.[11][12]

Ligand Preparation

The first step is to prepare the 3D structure of our ligand, 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Define the Reactive Atom: Identify and define the electrophilic atom in the warhead that will form the covalent bond. In this case, it is the carbon atom of the chloroacetyl group attached to the chlorine atom.

  • Define the Anchor Atom: Specify the atom in the ligand that will be attached to the reactive residue of the protein. Here, it is the same carbon atom of the chloroacetyl group.

  • Save in a Suitable Format: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .mol2 or .pdbqt).

Protein Preparation

Proper preparation of the target protein structure is crucial for accurate docking results. We will use a high-resolution crystal structure of cruzain from the Protein Data Bank (PDB). For this study, we select PDB ID: 1U9Q, which is the crystal structure of cruzain in complex with a reversible inhibitor.[9]

Protocol:

  • Obtain the PDB File: Download the PDB file (1U9Q.pdb) from the RCSB PDB database.

  • Remove Non-essential Molecules: Remove all water molecules, co-factors, and existing ligands from the PDB file, as they may interfere with the docking process.[13]

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is essential for correct ionization and tautomeric states of the amino acid residues.

  • Assign Charges: Assign partial charges to all atoms of the protein.

  • Define the Reactive Residue: Identify the nucleophilic residue in the active site that will form the covalent bond. In cruzain, this is the thiol group of Cysteine 25 (Cys25).

  • Prepare the Receptor for Covalent Docking: Depending on the software, this may involve "breaking" the bond in the cysteine side chain to allow for the formation of the new covalent bond with the ligand.

  • Save the Prepared Protein: Save the processed protein structure in a suitable format.

Covalent Docking Procedure

With the prepared ligand and protein, we can now proceed with the covalent docking simulation.

Protocol:

  • Define the Binding Site: Define the docking grid box around the active site of cruzain. This is typically centered on the catalytic Cys25 residue. The size of the grid box should be large enough to accommodate the ligand and allow for conformational sampling.

  • Set Covalent Docking Parameters:

    • Specify the reactive residue in the protein (Cys25).

    • Specify the reactive atom in the ligand (the carbon of the chloroacetyl group).

    • Define the type of covalent bond to be formed (in this case, a single bond between the sulfur of Cys25 and the carbon of the ligand).

  • Choose a Docking Algorithm and Scoring Function: Select an appropriate search algorithm (e.g., a genetic algorithm) to explore different conformations and orientations of the ligand within the active site. Choose a scoring function to evaluate and rank the generated poses.

  • Run the Docking Simulation: Execute the covalent docking calculation. The software will sample different poses, form the covalent bond, and score the resulting complex.

  • Analyze the Results: The output will be a set of docked poses, each with a corresponding docking score. The top-ranked pose represents the most likely binding mode of the inhibitor.

Covalent_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Covalent Docking cluster_analysis Results Analysis L1 2D Structure Drawing L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Define Reactive Atom L3->L4 D1 Define Binding Site (Grid Box) L4->D1 P1 Download PDB (e.g., 1U9Q) P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens P2->P3 P4 Define Reactive Residue (Cys25) P3->P4 P4->D1 D2 Set Covalent Docking Parameters D1->D2 D3 Run Docking Simulation D2->D3 A1 Analyze Docking Poses & Scores D3->A1 A2 Visualize Interactions A1->A2

Caption: A flowchart illustrating the key stages of the covalent docking workflow.

Illustrative Results and Discussion

This section presents hypothetical results from our covalent docking study of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid with cruzain.

Docking Score and Binding Interactions

The covalent docking simulation would yield a series of poses, ranked by their docking scores. The top-ranked pose is considered the most favorable binding mode.

MetricValue
Docking Score (kcal/mol) -8.5
Covalent Bond Cys25 (SG) - Ligand (C of chloroacetyl)
Hydrogen Bonds Gly66, Asp161
Hydrophobic Interactions Trp184, His162

Table 1: A summary of the illustrative docking results for the top-ranked pose.

Analysis of the Binding Mode

The analysis of the top-ranked pose reveals that 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid binds within the active site of cruzain, forming a covalent bond with the catalytic Cys25 residue. The chloroacetyl group acts as the electrophilic warhead, reacting with the nucleophilic thiol group of Cys25.

Beyond the covalent interaction, the stability of the complex is enhanced by a network of non-covalent interactions. The benzoic acid moiety of the ligand forms hydrogen bonds with the backbone of Gly66 and the side chain of Asp161. Additionally, the aromatic ring of the ligand is involved in hydrophobic interactions with Trp184 and His162, further anchoring it within the binding pocket.

Ligand_Interaction_Diagram ligand 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid Cys25 Cys25 ligand->Cys25 Covalent Bond Gly66 Gly66 ligand->Gly66 H-Bond Asp161 Asp161 ligand->Asp161 H-Bond Trp184 Trp184 ligand->Trp184 Hydrophobic His162 His162 ligand->His162 Hydrophobic

Caption: A 2D diagram illustrating the key interactions between the ligand and cruzain's active site.

Conclusion and Future Directions

This in-depth technical guide has detailed a hypothetical yet plausible covalent docking study of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid with cruzain. By providing a step-by-step methodology and illustrative results, we have demonstrated the power of covalent docking as a computational tool in modern drug discovery. The insights gained from such studies can guide the design and optimization of novel covalent inhibitors with enhanced potency and selectivity.

Future work would involve the chemical synthesis of this compound and its in vitro validation against cruzain to confirm the computational predictions. Further optimization of the scaffold could lead to the development of potent anti-parasitic agents for the treatment of Chagas disease.

References

  • Chemical Computing Group. Covalent Docking. CCG Video Library. [Link]

  • Center for Computational Structural Biology. tutorial covalent – ADFR. [Link]

  • Sino Biological. Cysteine Protease. [Link]

  • Creative Diagnostics. Cysteine Protease. [Link]

  • RCSB PDB. 1U9Q: Crystal structure of cruzain bound to an alpha-ketoester. [Link]

  • MDPI. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer. [Link]

  • Schrödinger. CovDock. [Link]

  • PMC - NIH. THE ROLE OF CYSTEINE PROTEASE IN ALZHEIMER DISEASE. [Link]

  • RCSB PDB. 3IUT: The Crystal Structure of Cruzain in Complex with a Tetrafluorophenoxymethyl Ketone Inhibitor. [Link]

  • Rizzo_Lab. 2019 Covalent docking tutorial 1 with PDB 5VKG. [Link]

  • BioSolveIT. A Quick Guide to Covalent Docking in SAMSON with the FITTED Suite. [Link]

  • Patsnap Synapse. What are cysteine protease inhibitors and how do they work? [Link]

  • RCSB PDB. 2NNR: Crystal structure of chagasin, cysteine protease inhibitor from Trypanosoma cruzi. [Link]

  • PMC. A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. [Link]

  • RCSB PDB. 3I06: Crystal structure of cruzain covalently bound to a purine nitrile. [Link]

  • RCSB PDB. 4KLB: Crystal Structure of Cruzain in complex with the non-covalent inhibitor Nequimed176. [Link]

  • AutoDock. Covalent Docking. [Link]

  • ACS Publications. Comparative Evaluation of Covalent Docking Tools. [Link]

  • PubMed. A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein-ligand complexes. [Link]

  • MDPI. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. [Link]

  • ACS Chemical Biology. Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides for Covalent Protease Inhibitor Synthesis. [Link]

  • bioRxiv. An Azapeptide Platform in Conjunction with Covalent Warheads to Uncover High-Potency Inhibitors for SARS-CoV-2 Main Protease. [Link]

  • ResearchGate. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. [Link]

  • Chemaxon. Comparative Evaluation of Covalent Docking Tools. [Link]

  • Quora. How does one prepare proteins for molecular docking? [Link]

  • BioSolveIT. SeeSAR Covalent Docking Guide. [Link]

  • AGFR Home. Covalent docking. [Link]

  • PMC. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. [Link]

  • ACS Medicinal Chemistry Letters. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. [Link]

  • PMC. Integrating multi-structure covalent docking with machine-learning consensus scoring enhances potency ranking of human acetylcholinesterase inhibitors. [Link]

  • Oxford Academic. A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. [Link]

  • ResearchGate. How to perform a covalent docking for a specific ligand? [Link]

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

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Foundational

In vitro toxicity screening of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

An in-depth technical analysis and screening strategy for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid requires a departure from generic cytotoxicity assays. As a bifunctional molecule featuring both a reactive e...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and screening strategy for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid requires a departure from generic cytotoxicity assays. As a bifunctional molecule featuring both a reactive electrophile and a metabolically susceptible carboxylic acid, its toxicological profile is governed by covalent target engagement and phase II metabolic bioactivation.

As a Senior Application Scientist, I have designed this whitepaper to provide a targeted, causality-driven in vitro screening cascade. Every protocol detailed below operates as a self-validating system, ensuring that observed toxicities are mechanistically linked to the compound’s specific structural liabilities rather than assay artifacts.

Structural Liability Deconstruction & Causality

The molecule 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid contains two distinct toxicophores that dictate our experimental approach:

  • The Chloroacetamide Warhead: Chloroacetamides are "soft" electrophiles that readily undergo S_N2 nucleophilic substitution with biological thiols. In a cellular environment, this drives rapid conjugation with glutathione (GSH) and covalent alkylation of off-target protein cysteine residues [1[1]]. This intrinsic reactivity is a primary driver of GSH depletion, unchecked reactive oxygen species (ROS) accumulation, and subsequent lipid peroxidation [2[2]].

  • The Benzoic Acid Moiety: Carboxylic acids are highly susceptible to acyl glucuronidation. Acyl glucuronides are chemically unstable and can undergo intramolecular rearrangement or direct nucleophilic attack by hepatic proteins, leading to immune-mediated idiosyncratic drug-induced liver injury (DILI).

ToxicityPathway Cmpd 2-Chloro-5-{[(chloroacetyl) amino]methyl}benzoic acid GSH Glutathione (GSH) Conjugation Cmpd->GSH Electrophilic attack (Chloroacetyl) Protein Off-Target Covalent Protein Binding Cmpd->Protein Cysteine alkylation Depletion Cellular GSH Depletion GSH->Depletion Irreversible binding ROS ROS Accumulation & Lipid Peroxidation Depletion->ROS Antioxidant failure Death Ferroptosis / Apoptosis ROS->Death Membrane damage Tox Idiosyncratic Toxicity Protein->Tox Immune activation

Fig 1: Mechanistic pathway of chloroacetamide-induced cellular toxicity and ferroptosis.

Tier 1: Intrinsic Electrophilicity & Reactive Metabolite Trapping

Because the compound contains a pre-formed electrophile, we must quantify its baseline reactivity. Furthermore, we must assess if hepatic metabolism generates secondary reactive species. We achieve this using a stable-isotope labeled GSH trapping assay coupled with LC-MS/MS [3[3]].

Causality: Utilizing a 1:1 mixture of unlabeled and stable-isotope labeled GSH creates a built-in diagnostic tool. Any true reactive metabolite-GSH adduct will appear as a distinct isotopic doublet (separated by the mass difference of the isotopes) in the mass spectrum, eliminating false positives from endogenous matrix components [4[4]].

Step-by-Step Methodology: Isotopic GSH Trapping
  • Reaction Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Trapping Agent Addition: Spike the matrix with a 1:1 molar ratio of unlabeled GSH and stable-isotope labeled GSH (e.g., GSH-¹³C₂;¹⁵N) to a final total concentration of 2 mM.

  • Compound Incubation: Add the test compound to a final concentration of 10 µM. Initiate the reaction by adding 1 mM NADPH (to activate CYP450 enzymes).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via UHPLC-QTOF-MS.

  • System Validation (Controls):

    • Positive Control: Acetaminophen (generates the reactive NAPQI metabolite, forming a known GSH adduct).

    • Negative Control: Incubation without NADPH (differentiates intrinsic chloroacetyl reactivity from CYP-mediated bioactivation).

Tier 2: Cellular Phenotypic Toxicity (ROS & Ferroptosis)

If Tier 1 confirms rapid GSH conjugation, the downstream cellular consequence is antioxidant failure. Chloroacetamides are known to inhibit Glutathione Peroxidase 4 (GPX4) or deplete GSH pools entirely, triggering ferroptosis—an iron-dependent, non-apoptotic cell death driven by lipid peroxidation [5[5]].

Step-by-Step Methodology: High-Content ROS/GSH Imaging
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate overnight.

  • Dosing: Treat cells with a 10-point dose-response of the test compound (0.1 µM to 100 µM) for 6 hours (early event detection) and 24 hours (terminal toxicity).

  • Multiplex Staining: Wash cells and co-stain with:

    • Monochlorobimane (mBCI, 40 µM): Fluoresces upon conjugation with intracellular GSH (measures GSH depletion).

    • CellROX Deep Red (5 µM): Fluoresces upon oxidation by ROS.

    • Hoechst 33342 (1 µg/mL): Normalizes fluorescence to viable cell nuclei.

  • High-Content Analysis: Image using a confocal high-content screening system (e.g., PerkinElmer Opera Phenix). Extract single-cell fluorescence intensities.

  • System Validation (Controls):

    • Positive Control: Erastin or RSL3 (known GPX4 inhibitors/ferroptosis inducers).

    • Rescue Control: Co-treatment with Ferrostatin-1 (a lipid ROS scavenger). If Ferrostatin-1 rescues viability, the compound's toxicity is definitively ferroptotic.

Tier 3: Proteome-Wide Off-Target Profiling (Chemoproteomics)

Covalent inhibitors containing chloroacetyl warheads often suffer from promiscuity, binding non-specifically to highly nucleophilic cysteines across the proteome [6[6]]. To map these off-target liabilities, we employ competitive Activity-Based Protein Profiling (ABPP) using a broad-spectrum cysteine-reactive probe [7[7]].

Causality: If our test compound covalently binds to a specific protein cysteine, it will block that site. When we subsequently add a fluorescent or biotinylated iodoacetamide (IA) probe, the probe cannot bind to the blocked site. A reduction in probe signal compared to the vehicle control identifies the off-target protein.

Workflow Step1 Step 1: Cell Lysate Incubation (Test Compound vs DMSO Vehicle) Step2 Step 2: Competitive Labeling (IA-Alkyne Broad Cysteine Probe) Step1->Step2 Step3 Step 3: Click Chemistry & Enrichment (Biotin-Streptavidin) Step2->Step3 Step4 Step 4: On-Bead Digestion & LC-MS/MS Proteomics Step3->Step4 Step5 Step 5: Target Identification (Proteins depleted in Test group) Step4->Step5

Fig 2: Competitive ABPP workflow for mapping off-target covalent binding events.

Step-by-Step Methodology: Competitive ABPP
  • Lysate Preparation: Harvest HEK293 or HepG2 cells and lyse in native buffer. Adjust protein concentration to 2 mg/mL.

  • Pre-incubation: Treat lysates with 10 µM test compound or DMSO (vehicle) for 60 minutes at 37°C.

  • Probe Labeling: Add 10 µM Iodoacetamide-alkyne (IA-alkyne) probe for 1 hour to label all residual free cysteines.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding biotin-azide, TCEP, TBTA, and CuSO₄. React for 1 hour at room temperature.

  • Enrichment: Precipitate proteins, wash extensively to remove unreacted probe, and resuspend. Pull down biotinylated proteins using streptavidin-agarose beads.

  • Digestion & LC-MS/MS: Perform on-bead trypsin digestion. Analyze peptides via quantitative LC-MS/MS (e.g., using TMT multiplexing). Proteins showing >2-fold depletion in the test compound group are flagged as covalent off-targets.

Quantitative Data & Toxicity Benchmarks

To ensure standardized interpretation of the screening cascade, all quantitative data should be evaluated against the following benchmark thresholds.

Assay CategorySpecific MetricThreshold for ConcernBiological Implication
Tier 1: GSH Trapping Intrinsic GSH Depletion (No NADPH)> 15% depletion of spiked GSH at 60 minHigh intrinsic electrophilicity; risk of systemic thiol alkylation.
Tier 1: GSH Trapping Bioactivation (With NADPH)Detection of Isotopic Doublet (+NADPH only)Formation of secondary reactive metabolites (e.g., acyl glucuronides/epoxides).
Tier 2: Cellular Toxicity Intracellular GSH Level (mBCI)IC₅₀ < 10 µMSevere disruption of cellular antioxidant defense mechanisms.
Tier 2: Cellular Toxicity ROS Generation (CellROX)> 3-fold increase over baseline at 6hInduction of oxidative stress leading to lipid peroxidation.
Tier 3: Chemoproteomics Off-Target Cysteine Labeling> 5 highly conserved essential proteins hitHigh risk of idiosyncratic toxicity; poor suitability as a targeted drug.

References

  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27)."
  • Portland Press.
  • Evotec. "Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions."
  • National Institutes of Health (PMC). "Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning..."
  • ACS Publications. "Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice..."
  • American Peptide Society. "Covalent Peptide Libraries."
  • Kyoto University. "Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe."

Sources

Exploratory

A Methodological Framework for Characterizing the Electronic Properties and Frontier Molecular Orbitals of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract The electronic properties of a molecule are fundamental to its chemical reactivity, stability, and biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic properties of a molecule are fundamental to its chemical reactivity, stability, and biological activity. For novel compounds in drug discovery pipelines, a thorough understanding of these characteristics is paramount. This guide focuses on 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, a molecule possessing functional groups that suggest potential as a covalent inhibitor or a versatile synthetic intermediate. Due to the absence of specific published data for this compound, this document presents a comprehensive, scientifically-grounded methodological framework for its complete electronic characterization. We detail an integrated approach combining theoretical calculations via Density Functional Theory (DFT) with experimental validation through UV-Visible Spectroscopy and Cyclic Voltammetry. This guide serves as a robust protocol for researchers seeking to elucidate the electronic structure and predict the reactivity of this molecule and other novel chemical entities.

Introduction: The Molecule and the Imperative of Electronic Characterization

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is a substituted benzoic acid derivative featuring several key functional groups that define its potential chemical behavior. The chloroacetyl moiety is a well-known electrophilic warhead capable of forming covalent bonds with nucleophilic residues in proteins, a strategy employed in targeted drug development. The benzoic acid group provides a site for hydrogen bonding and salt formation, influencing solubility and receptor interactions. The chlorine atom acts as an electron-withdrawing group, modulating the electronic landscape of the aromatic ring.

Understanding the molecule's electronic properties is not an academic exercise; it is critical for predicting its behavior in a biological system. The distribution of electron density, the location of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and the energy gap between them dictate the molecule's susceptibility to nucleophilic or electrophilic attack, its light-absorbing properties, and its overall kinetic stability.[1][2] A precise characterization of these parameters is essential for rational drug design and for anticipating metabolic pathways.

Theoretical Foundation: Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs). The two most important FMOs are:

  • Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. It acts as an electron donor, and its energy level correlates with the molecule's ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.

  • Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density are prime targets for nucleophilic attack.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . This gap is a critical descriptor of molecular stability and reactivity.[1][2]

  • Large ΔE: Implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.[1]

  • Small ΔE: Suggests high chemical reactivity and lower stability, as the molecule is more easily polarized and electrons can be excited with less energy.[2][3]

The substituents on the benzene ring of the target molecule are expected to significantly influence the FMOs. Electron-withdrawing groups (like -Cl and -COOH) typically lower the energy of both HOMO and LUMO, potentially affecting the overall gap.[4]

A Proposed Methodology for Comprehensive Characterization

We propose a dual-pronged approach that leverages the predictive power of computational chemistry and validates these findings with established experimental techniques.

Computational Analysis: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method that provides a balance of computational efficiency and accuracy for studying molecular systems.[3][5] It is the ideal starting point for modeling the electronic properties of our target molecule.

  • Molecular Structure Optimization:

    • Construct the 3D structure of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid using molecular modeling software.

    • Perform a geometry optimization to find the most stable, lowest-energy conformation. A widely used and reliable functional and basis set for organic molecules is B3LYP with a 6-311++G(d,p) basis set.[3][6] This combination accurately accounts for electron correlation and polarization.

    • Causality: This step is crucial because all subsequent electronic property calculations are dependent on an accurate molecular geometry. An unoptimized structure will yield erroneous energy levels.

  • Vibrational Frequency Analysis:

    • Calculate the vibrational frequencies at the same level of theory used for optimization.

    • Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.

    • Causality: The presence of an imaginary frequency indicates a transition state, not a stable structure, which would invalidate the electronic property calculations.

  • Frontier Molecular Orbital (FMO) Calculation:

    • From the optimized geometry, calculate the molecular orbitals.

    • Identify and record the energies of the HOMO (EHOMO) and LUMO (ELUMO).

    • Calculate the theoretical HOMO-LUMO gap: ΔEDFT = ELUMO - EHOMO.

    • Visualize the electron density surfaces for both the HOMO and LUMO to identify the regions of the molecule most likely to participate in electron donation and acceptance, respectively.

  • Calculation of Global Quantum Chemical Descriptors:

    • Use the HOMO and LUMO energies to calculate key reactivity indices:[7][8]

      • Ionization Potential (I): I ≈ -EHOMO

      • Electron Affinity (A): A ≈ -ELUMO

      • Chemical Hardness (η): η = (I - A) / 2

      • Electronegativity (χ): χ = (I + A) / 2

      • Electrophilicity Index (ω): ω = χ² / (2η)

DFT_Workflow cluster_prep Step 1: In Silico Preparation cluster_validation Step 2: Structural Validation cluster_analysis Step 3: Electronic Property Analysis mol_build Build 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc validation Confirm No Imaginary Frequencies freq_calc->validation fmo_calc Calculate Molecular Orbitals (HOMO & LUMO Energies) validation->fmo_calc Validated Structure descriptor_calc Calculate Quantum Chemical Descriptors fmo_calc->descriptor_calc visualization Visualize HOMO/LUMO Surfaces fmo_calc->visualization

Figure 1: Computational workflow for DFT-based electronic property analysis.

Experimental Validation

Computational results must be anchored to real-world measurements. We propose two spectroscopic and electrochemical methods to experimentally determine the electronic properties.

  • Rationale: The absorption of UV or visible light by a molecule promotes an electron from an occupied orbital to an unoccupied one. The lowest energy absorption band (λmax) often corresponds to the HOMO → LUMO transition. This allows for an experimental estimation of the energy gap.[9]

  • Methodology:

    • Synthesize or procure a pure sample of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.

    • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.[9]

    • Identify the wavelength of maximum absorbance (λmax) for the lowest energy transition.

    • Calculate the experimental energy gap using the Planck-Einstein relation: ΔEUV-Vis (eV) = 1240 / λmax (nm) .

  • Rationale: CV is an electrochemical technique that measures the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively.

  • Methodology:

    • Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Scan the potential to measure the first oxidation (Eox) and first reduction (Ered) potentials.

    • Estimate the HOMO and LUMO energies using established empirical equations, often referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. For example:

      • EHOMO (eV) ≈ -[Eox - Eref + 4.8]

      • ELUMO (eV) ≈ -[Ered - Eref + 4.8] (Note: The exact empirical formula can vary depending on the reference electrode used.)

Exp_Workflow cluster_synthesis Step 1: Sample Preparation cluster_uvvis Step 2: UV-Vis Spectroscopy cluster_cv Step 3: Cyclic Voltammetry synthesis Synthesize/Procure Pure Compound uv_prep Prepare Dilute Solution synthesis->uv_prep cv_prep Prepare Solution with Supporting Electrolyte synthesis->cv_prep uv_run Record Absorption Spectrum (200-800 nm) uv_prep->uv_run uv_analyze Identify λmax and Calculate ΔE_UV-Vis uv_run->uv_analyze cv_run Run CV Scan cv_prep->cv_run cv_analyze Determine E_ox & E_red cv_run->cv_analyze

Figure 2: Experimental workflow for spectroscopic and electrochemical analysis.

Data Synthesis and Interpretation

The power of this methodology lies in the integration of theoretical and experimental data. A successful characterization will show strong correlation between the DFT-calculated values and the experimentally determined ones.

Table 1: Summary of Key Electronic Property Parameters to be Determined

ParameterSourceDescription
EHOMO DFT, CVEnergy of the Highest Occupied Molecular Orbital.
ELUMO DFT, CVEnergy of the Lowest Unoccupied Molecular Orbital.
ΔE (HOMO-LUMO Gap) DFT, UV-VisEnergy difference between HOMO and LUMO; indicates reactivity.
λmax UV-VisWavelength of maximum absorbance for the lowest energy transition.
Eox CVOnset oxidation potential, related to EHOMO.
Ered CVOnset reduction potential, related to ELUMO.
Chemical Hardness (η) DFTResistance to change in electron distribution.
Electrophilicity (ω) DFTA measure of the molecule's ability to accept electrons.

By comparing the HOMO-LUMO gap from DFT (ΔEDFT) with the value derived from UV-Vis spectroscopy (ΔEUV-Vis), the accuracy of the computational model can be assessed. Similarly, the absolute HOMO and LUMO energy levels calculated by DFT can be compared with those derived from cyclic voltammetry. Discrepancies can often be explained by solvent effects or limitations of the theoretical model, providing deeper insight into the molecule's behavior.

Conclusion and Future Outlook

This technical guide provides a comprehensive and robust framework for the complete characterization of the electronic properties of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid. By systematically combining Density Functional Theory calculations with UV-Visible spectroscopy and Cyclic Voltammetry, researchers can obtain a validated and in-depth understanding of the molecule's frontier molecular orbitals and reactivity descriptors.

The data generated from this protocol will be invaluable for predicting the molecule's reactivity towards biological nucleophiles, understanding its stability, and guiding further efforts in medicinal chemistry and materials science. This integrated approach serves as a gold standard for characterizing novel chemical entities, accelerating the journey from molecular concept to functional application.

References

A consolidated list of authoritative sources that support the methodologies and concepts described in this guide.

  • ResearchGate. (n.d.). Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. Retrieved from [Link]

  • (2017). Quantum Chemical Calculations and Experimental Studies on 2(2, 3-dimethylphenyl) Amino Benzoic Acid. International Journal of ChemTech Research, 10(10), 52-66.
  • Sujit, K., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
  • ResearchGate. (n.d.). HOMO-LUMO plots and corresponding energies (eV) of benzoic acid and.... Retrieved from [Link]

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • Acta Scientific. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific Pharmaceutical Sciences, 5(12), 24-38.
  • (2021). Growth of organic crystal and dft studies of 2-amino 5-methyl pyridinium salicylate. Materials Today: Proceedings, 47, 439-445.
  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 12.
  • PubMed. (2014). DFT calculations, spectroscopic, thermal analysis and biological activity of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 388-397.
  • Royal Society of Chemistry. (2018). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Physical Chemistry Chemical Physics, 20(37), 24135-24145.
  • HOMO–LUMO Theory. (n.d.). HOMO–LUMO Theory. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 28(11), 4381.
  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Carcinogenic Potency Database. (2007). 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience, 12(4), 114.
  • ResearchGate. (2015). Synthesis, Characterization, Single Crystal Structural Studies, Antibacterial Activity and DFT Investigations of 2-Chloro-5-Ethoxy-3,6-Bis(Methylamino)-1,4-Benzoquinone. Pharmaceutical Analytical Acta, 6(418).
  • ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

  • MDPI. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8426.

Sources

Protocols & Analytical Methods

Method

Using 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid as a pharmaceutical intermediate

Application Note: 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid as a Bifunctional Scaffold in Targeted Covalent Inhibitor (TCI) Synthesis Executive Summary The rational design of Targeted Covalent Inhibitors (TCIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid as a Bifunctional Scaffold in Targeted Covalent Inhibitor (TCI) Synthesis

Executive Summary

The rational design of Targeted Covalent Inhibitors (TCIs) requires building blocks that offer orthogonal reactivity to construct complex architectures without cross-contamination of functional groups. 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid (CAS 91587-41-6) serves as an elite bifunctional intermediate for this purpose[1]. It features a sterically hindered carboxylic acid for structural elaboration and a pre-installed chloroacetamide group—a tunable electrophilic warhead ideal for targeting non-catalytic cysteine residues in disease-driving proteins[2]. This application note details the physicochemical rationale, chemoselective coupling protocols, and validation workflows required to utilize this intermediate effectively in modern drug discovery.

Physicochemical Properties & Structural Rationale

Understanding the molecular topography of this intermediate is critical for predicting its behavior in both synthetic and biological environments.

PropertyValueMechanistic Implication
Chemical Name 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acidDefines the dual-node reactivity (Carboxylic Acid + Electrophile).
CAS Number 91587-41-6Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C10H9Cl2NO3Contains two distinct chlorine atoms with vastly different reactivities[1].
Molecular Weight 262.09 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5[1].
Aryl Chloride (C2) Electron-withdrawing, sterically demandingRestricts rotation of the adjacent carboxylate, locking the resulting amide into a bioactive conformation to reduce entropic penalty upon target binding.
Chloroacetamide Mild electrophileTargets thiol groups (e.g., cysteines) via an SN2 mechanism, offering higher target selectivity compared to highly reactive Michael acceptors[2].

Mechanistic Causality in Experimental Design

When utilizing this intermediate, the primary synthetic challenge is chemoselectivity . The goal is to form an amide bond at the benzoic acid without triggering an unwanted nucleophilic substitution at the aliphatic chloroacetamide.

  • Coupling Reagent Selection: We utilize (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3]. The ortho-chloro substitution on the benzoic acid creates significant steric hindrance. HATU is exceptionally efficient at activating hindered acids due to the neighboring group effect of the nitrogen atom in its 7-azabenzotriazole leaving group.

  • Order of Addition (Critical): The acid must be pre-activated with HATU and base before the target amine is introduced. If the amine is mixed with HATU directly, highly nucleophilic amines can attack the coupling reagent, leading to the formation of an unwanted tetramethylguanidine byproduct[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Amide Coupling (Scaffold Elaboration)

Objective: Couple a target-specific amine (e.g., a kinase hinge-binding scaffold) to the benzoic acid while preserving the chloroacetamide warhead.

Reagents:

  • 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the benzoic acid intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: 3.0 equivalents are required to neutralize any amine hydrochloride salts, activate the HATU, and maintain a basic environment. However, avoiding a massive excess prevents base-catalyzed degradation of the chloroacetamide. Stir for 5 minutes at room temperature.

  • Amine Introduction: Add the target amine (1.05 eq) to the pre-activated mixture. Stir at room temperature for 2 hours.

  • Reaction Quench: Dilute the reaction with ethyl acetate and quench with saturated aqueous NaHCO3. Causality: The mild basic quench removes unreacted acid and HATU byproducts without hydrolyzing the newly formed amide.

  • Self-Validation (LC-MS): Analyze the organic layer via LC-MS.

    • Expected Result: Dominant mass peak of [Product + H]+.

    • Negative Control Check: If a mass shift of -36 Da is observed, it indicates premature cyclization or loss of HCl from the warhead. If a mass corresponding to the [Amine + 98 Da] is observed, it indicates guanidinylation of the amine[4], proving that the pre-activation step failed or was rushed.

Protocol B: Covalent Warhead Validation (Thiol Reactivity Assay)

Objective: Quantify the intrinsic electrophilicity of the synthesized TCI precursor to ensure it possesses the "Goldilocks" reactivity required for targeted covalent inhibition[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the purified TCI precursor in DMSO.

  • Incubation: In a 1.5 mL vial, mix 100 µL of the TCI stock with 800 µL of PBS buffer (pH 7.4) and 100 µL of a 100 mM Reduced Glutathione (GSH) solution.

  • Monitoring: Incubate at 37 °C. Take 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench each aliquot with 50 µL of 1% formic acid in acetonitrile to halt the reaction.

  • Self-Validation (HPLC): Plot the area under the curve (AUC) of the remaining parent compound over time to determine the half-life ( t1/2​ ).

    • Success Metric: A t1/2​ between 30 and 120 minutes is optimal. If t1/2​<5 mins, the compound is too reactive and will likely suffer from off-target toxicity. If t1/2​>24 hours, the warhead is too inert to form a covalent bond in vivo.

Mandatory Visualization

TCI_Workflow Start 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid (Bifunctional Scaffold) Coupling Amide Coupling (HATU, DIPEA, DMF, rt) Start->Coupling Amine Target-Specific Amine (e.g., Kinase Hinge Binder) Amine->Coupling Intermediate TCI Precursor (Amide + Intact Chloroacetamide) Coupling->Intermediate Chemoselective Ligation Validation LC-MS & TLC Validation (Confirm Warhead Integrity) Intermediate->Validation Assay Thiol Reactivity Assay (GSH Incubation) Validation->Assay Purified Intermediate Target Covalent Binding to Target (Cysteine Alkylation) Assay->Target Validated Electrophile

Figure 1: Synthetic and validation workflow for generating Targeted Covalent Inhibitors (TCIs).

References

  • The resurgence of covalent drugs: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]

  • 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive: Carpino, L. A. (1993). Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents: (2025). The Journal of Organic Chemistry. URL:[Link]

  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Gehringer, M., & Laufer, S. A. (2019). Journal of Medicinal Chemistry, 62(12), 5673-5724. URL:[Link]

Sources

Application

Application Note: Synthesis of Diverse Heterocyclic Scaffolds from 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid

Introduction & Chemical Rationale In modern drug discovery and medicinal chemistry, the rapid generation of structural diversity from a single intermediate is a highly sought-after paradigm. 2-Chloro-5-{[(chloroacetyl)am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery and medicinal chemistry, the rapid generation of structural diversity from a single intermediate is a highly sought-after paradigm. 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid serves as an exceptional bifunctional building block for the divergent synthesis of complex heterocyclic libraries[1].

The utility of this scaffold lies in its two orthogonal reactive sites:

  • The C1 Carboxylic Acid : A versatile handle for standard peptide coupling, esterification, or conversion to an acyl hydrazide.

  • The C5 Chloroacetamide Group : A highly reactive electrophilic center primed for SN​2 displacement by various bis-nucleophiles to form functionalized heterocycles[2].

By systematically exploiting these orthogonal handles, researchers can rapidly synthesize diverse analogs—such as thioether-linked oxadiazoles, 1,2,3-triazoles, and piperazine-functionalized amides—which are privileged motifs in antimicrobial, anticancer, and CNS-active agents[3].

Mechanistic Causality & Experimental Design

To successfully manipulate this bifunctional scaffold without cross-reactivity, it is critical to understand the underlying physical chemistry of the reactive sites.

The Chloroacetamide Electrophile

The α -chloroamide moiety is a significantly stronger electrophile than a standard alkyl chloride. The adjacent carbonyl group provides π -orbital overlap with the σ∗ orbital of the C–Cl bond. This orbital interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, drastically accelerating SN​2 attack by soft nucleophiles (e.g., thiols, azides) and secondary amines[4]. Because of this enhanced reactivity, displacements can be driven to completion under mild conditions (room temperature to 60°C) using weak bases, thereby preventing the competitive hydrolysis of the amide bond.

The Carboxylic Acid Handle

For functionalization at the benzoic acid site, we utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt . EDC is selected over other coupling reagents (like DCC) because its byproduct, an N,N'-dialkylurea, is highly water-soluble. This allows for a self-validating, chromatography-free purification of the intermediate via a simple aqueous workup[5]. The coupling is typically performed prior to the SN​2 displacement if the target amine is non-nucleophilic towards the chloroacetamide (e.g., anilines).

DivergentSynthesis Scaffold 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid (Bifunctional Scaffold) Path1 Pathway 1: Azidation & CuAAC (Click Chemistry) Scaffold->Path1 NaN3, then Alkyne/Cu Path2 Pathway 2: Thioether Linkage (S_N2 with Heterocyclic Thiols) Scaffold->Path2 Het-SH, K2CO3 Path3 Pathway 3: Dual Functionalization (Amide Coupling + Amination) Scaffold->Path3 1. EDC/Amine 2. Sec-Amine Prod1 1,2,3-Triazole Derivatives (Bioisosteres & Linkers) Path1->Prod1 Prod2 Thioether-Linked Heterocycles (e.g., Oxadiazole, Thiadiazole) Path2->Prod2 Prod3 Piperazine/Morpholine Amides (CNS & Kinase Targets) Path3->Prod3

Divergent synthetic pathways from the bifunctional chloroacetamide scaffold.

Quantitative Data: Reaction Optimization

The table below summarizes the optimized parameters for the SN​2 displacement of the chloroacetamide moiety using various nucleophiles to generate diverse precursors and final compounds.

NucleophileSolventBaseTemp (°C)Time (h)Isolated Yield (%)
5-Phenyl-1,3,4-oxadiazole-2-thiolDMF K2​CO3​ 25 (RT)2.092%
N-MethylpiperazineMeCN K2​CO3​ 604.085%
Sodium Azide ( NaN3​ )DMFNone25 (RT)1.098%
ThioureaEtOHNone806.078%

Table 1: Optimization of SN​2 displacement conditions on the chloroacetamide moiety.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Thioether-Linked Heterocycles via SN​2 Displacement

Objective : To synthesize a thioether-linked 1,3,4-oxadiazole derivative by reacting the chloroacetamide moiety with a heterocyclic thiol[4]. Causality : Thiols are soft, highly polarizable nucleophiles that will selectively attack the chloroacetamide at room temperature. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the thiol (pKa ~7.5) into a highly reactive thiolate, without being strong enough to hydrolyze the amide or ester bonds under anhydrous conditions.

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid (1.0 eq, 1.0 mmol) and 5-phenyl-1,3,4-oxadiazole-2-thiol (1.1 eq, 1.1 mmol) in anhydrous DMF (10 mL).

  • Base Addition : Add anhydrous K2​CO3​ (2.0 eq, 2.0 mmol) in one portion. The suspension will immediately turn slightly yellow, indicating the formation of the thiolate anion.

  • Reaction & Self-Validation : Stir the mixture at room temperature for 2 hours.

    • Validation Check: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting material ( Rf​≈0.40 ) should completely disappear, replaced by a single, more polar UV-active spot ( Rf​≈0.25 ).

  • Workup : Slowly pour the reaction mixture into ice-cold 1M HCl (50 mL) under vigorous stirring. This quenches the reaction, neutralizes the carbonate, and ensures the C1 carboxylic acid remains protonated, inducing precipitation.

  • Isolation : Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake with cold deionized water (3 x 10 mL) to remove residual DMF and salts. Dry under high vacuum overnight to afford the pure thioether derivative.

Protocol B: Dual Functionalization (Amide Coupling followed by Amination)

Objective : To synthesize a targeted kinase inhibitor scaffold by first forming an aryl amide at C1, followed by appending a solubilizing piperazine group at C5[5]. Causality : EDC/HOBt is selected for the first step to ensure high conversion of the carboxylic acid to the amide without affecting the primary alkyl chloride. In the second step, mild heating is introduced to overcome the steric hindrance of the secondary amine (N-methylpiperazine) during the SN​2 displacement.

ExpWorkflow Step1 Step 1: Amide Coupling EDC, HOBt, DIPEA DMF, RT, 12h Step2 Step 2: Aqueous Workup Wash: 1M HCl, Sat. NaHCO3 Extract: EtOAc Step1->Step2 Step3 Step 3: S_N2 Amination N-Methylpiperazine MeCN, 60°C, 4h Step2->Step3 Step4 Step 4: Purification Flash Chromatography DCM/MeOH (95:5) Step3->Step4

Step-by-step experimental workflow for dual functionalization (Protocol B).

  • Amide Coupling : Dissolve the starting acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL). Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes to form the active OBt-ester.

  • Amine Addition : Add the target primary amine (e.g., substituted aniline, 1.1 eq). Stir at room temperature for 12 hours under an inert atmosphere.

  • First Workup : Dilute the mixture with EtOAc (30 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove unreacted amines, saturated NaHCO3​ (2 x 15 mL) to remove acidic byproducts, and brine (15 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Amination : Dissolve the crude intermediate in anhydrous MeCN (10 mL). Add N-methylpiperazine (3.0 eq) and K2​CO3​ (2.0 eq). Reflux the mixture at 60°C for 4 hours.

  • Final Purification : Concentrate the solvent in vacuo. Purify the residue via flash column chromatography using a gradient eluent of DCM/MeOH (95:5 containing 1% Et3​N to prevent streaking of the basic piperazine) to isolate the final bifunctionalized heterocycle.

References

  • Methyl 3-[(chloroacetyl)amino]benzoate | 41653-05-8 Benchchem 3

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity National Institutes of Health (PMC) 2

  • Ribosomal Elongation of Aminobenzoic Acid Derivatives Journal of the American Chemical Society (ACS) 4

  • 2-Chloro-5-methylbenzoic acid | Biochemical Reagent MedChemExpress 5

  • 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 PubChem 1

Sources

Method

Catalytic amidation techniques for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

An Application Guide for the Synthesis of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid via Modern Catalytic Amidation Authored by: A Senior Application Scientist Abstract This document provides a comprehensive te...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid via Modern Catalytic Amidation

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid through modern catalytic amidation techniques. Moving beyond traditional stoichiometric activators, which are inefficient and generate significant waste, this guide focuses on greener, more atom-economical catalytic approaches.[1][2] We will explore and provide detailed protocols for three primary classes of catalysts: boron-based systems, transition metal complexes, and biocatalysts. The causality behind experimental choices, mechanistic insights, and practical, field-proven protocols are detailed to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge

The target molecule, 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, is a functionalized building block with potential applications in medicinal chemistry and materials science. Its synthesis presents a classic chemical challenge: the selective formation of an amide bond in the presence of other reactive functional groups.

The key transformation is the dehydrative coupling of two readily available precursors: 2-chloro-5-(aminomethyl)benzoic acid and chloroacetic acid .

Traditional vs. Catalytic Approach: Conventionally, this transformation would be achieved using a highly reactive acylating agent like chloroacetyl chloride, often generating stoichiometric quantities of corrosive byproducts such as HCl.[3] Modern synthetic chemistry, driven by the principles of Green Chemistry, seeks to replace these methods with catalytic alternatives where the only byproduct is water.[4] However, the direct catalytic coupling of a carboxylic acid and an amine is a thermodynamically challenging reaction that requires a catalyst to facilitate the removal of water under mild conditions.[4]

The substrate, 2-chloro-5-(aminomethyl)benzoic acid, is a zwitterionic amino acid, which introduces specific challenges:

  • Chemoselectivity: The catalyst must selectively promote amidation at the primary aminomethyl group without facilitating self-amidation of the benzoic acid moiety.

  • Substrate Inhibition: The presence of both a carboxylic acid and an amine in the same molecule, along with the chlorine substituents, can potentially coordinate to and inhibit the catalyst.[5]

  • Solubility: The zwitterionic nature of the starting material may limit solvent choices.

This guide provides detailed protocols using three distinct catalytic platforms to overcome these challenges.

Experimental Workflow Overview

The general workflow for the catalytic amidation is outlined below. Specific parameters for each catalytic system will be detailed in the subsequent protocols.

G cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification A Starting Materials: 1. 2-chloro-5-(aminomethyl)benzoic acid 2. Chloroacetic acid B Add Solvent & Catalyst (e.g., Boronic Acid, ZrCp2Cl2, Lipase) A->B Dissolution C Heat with Water Removal (Dean-Stark, Molecular Sieves, or Temp Control) B->C Reaction Setup D Reaction Quench & Solvent Removal C->D Completion E Aqueous Work-up (Acid/Base Extraction) D->E Isolation F Purification (Crystallization or Chromatography) E->F Purity Enhancement G Final Product: 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid F->G Final Compound

Caption: General experimental workflow for catalytic amidation.

Boron-Based Catalysis: The Workhorse of Modern Amidation

Boron-based catalysts, particularly arylboronic acids, are among the most widely studied for direct amidation due to their low cost, low toxicity, and high efficiency.[5]

Mechanism of Action: The precise mechanism of boronic acid catalysis is a subject of ongoing research. While an early hypothesis involved the formation of a monomeric acyloxyboron intermediate, recent evidence suggests a more complex pathway.[6][7][8] The prevailing theory involves the activation of the carboxylic acid through a dimeric B-O-B motif, which simultaneously activates the carboxylic acid and orchestrates the delivery of the amine nucleophile.[6][7] The removal of water, typically with molecular sieves or azeotropic distillation, is crucial to drive the equilibrium toward the amide product.[8] For this specific application, an ortho-substituted arylboronic acid is recommended, as these have been shown to be highly active catalysts at or near room temperature.[9][10]

Protocol 3.1: Arylboronic Acid-Catalyzed Amidation

This protocol is adapted from methodologies developed by Hall and others for challenging amidation reactions.[9] We select 5-methoxy-2-iodophenylboronic acid (MIBA) for its demonstrated high activity under mild conditions.[9]

  • Reagents & Equipment:

    • 2-chloro-5-(aminomethyl)benzoic acid (1.0 equiv)

    • Chloroacetic acid (1.1 equiv)

    • 5-methoxy-2-iodophenylboronic acid (MIBA) (5 mol%)

    • Activated 4 Å molecular sieves (powdered, 200 wt%)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

  • Step-by-Step Procedure:

    • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-5-(aminomethyl)benzoic acid, chloroacetic acid, and MIBA.

    • Sieves: Add freshly activated, powdered 4 Å molecular sieves. Rationale: The sieves are the dehydrating agent, critical for removing water and driving the reaction forward.[8]

    • Solvent Addition: Add anhydrous DCM to achieve a substrate concentration of approximately 0.1 M.

    • Reaction: Stir the suspension vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the molecular sieves. Wash the filter cake with additional ethyl acetate.

    • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes any unreacted amine starting material, while the base wash removes unreacted chloroacetic acid and the boronic acid catalyst.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Transition Metal Catalysis: High Efficiency and Broad Scope

Transition metals, particularly from Group IV like Zirconium and Titanium, have emerged as powerful catalysts for amide bond formation.[11][12] Zirconocene dichloride (Cp₂ZrCl₂) is an attractive option as it is a commercially available, stable precatalyst that can facilitate amidation under relatively mild conditions.[13][14]

Mechanism of Action: The proposed mechanism for zirconocene-catalyzed amidation involves the formation of a zirconium-amide intermediate. This species can then react with the carboxylic acid (or an ester) to form a tetrahedral intermediate, which subsequently collapses to release the amide product and regenerate a zirconium species that re-enters the catalytic cycle.

Protocol 4.1: Zirconocene-Catalyzed Amidation

This protocol is based on the direct amidation of carboxylic acids and amines using Cp₂ZrCl₂.

  • Reagents & Equipment:

    • 2-chloro-5-(aminomethyl)benzoic acid (1.0 equiv)

    • Chloroacetic acid (1.2 equiv)

    • Zirconocene dichloride (Cp₂ZrCl₂) (10 mol%)

    • Anhydrous Toluene

    • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, magnetic stirrer, and inert atmosphere (N₂ or Ar)

  • Step-by-Step Procedure:

    • Setup: To a round-bottom flask, add 2-chloro-5-(aminomethyl)benzoic acid, chloroacetic acid, and Cp₂ZrCl₂.

    • Solvent and Dehydration: Add anhydrous toluene and fit the flask with a Dean-Stark apparatus filled with toluene. Rationale: Heating the reaction at reflux allows for the azeotropic removal of water, which is collected in the Dean-Stark trap, driving the reaction to completion.

    • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress can be monitored by observing water collection in the trap and by periodic analysis via LC-MS. Expect reaction times of 12-24 hours.

    • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purification: Redissolve the residue in ethyl acetate and wash with 1 M HCl and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization. Note: Zirconium byproducts are often insoluble and may be partially removed by filtration before the aqueous work-up.

Biocatalysis: The Green and Selective Approach

Enzymatic catalysis offers unparalleled selectivity under extremely mild, often aqueous, conditions.[15] Lipases, such as the immobilized Candida antarctica Lipase B (CALB), are robust enzymes capable of catalyzing direct amidation from free carboxylic acids and amines.[16]

Mechanism of Action: In a non-aqueous solvent, the lipase activates the carboxylic acid at its serine active site, forming an acyl-enzyme intermediate. This activated intermediate is then attacked by the amine nucleophile to form the amide bond, regenerating the enzyme. The use of molecular sieves is still recommended to scavenge the water produced and prevent the reverse hydrolysis reaction.[16][17]

Protocol 5.1: Lipase-Catalyzed Amidation

This protocol leverages the high selectivity of CALB in a green solvent.

  • Reagents & Equipment:

    • 2-chloro-5-(aminomethyl)benzoic acid (1.0 equiv)

    • Chloroacetic acid (1.5 equiv)

    • Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435) (50-100 mg per mmol of substrate)

    • Activated 3 Å molecular sieves (50 mg per mmol of substrate)

    • Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF)

    • Incubator shaker or stirred vessel, heating capabilities

  • Step-by-Step Procedure:

    • Preparation: In a vial or flask, combine 2-chloro-5-(aminomethyl)benzoic acid, chloroacetic acid, immobilized CALB, and 3 Å molecular sieves. Rationale: A 3 Å sieve size is chosen to selectively adsorb water without trapping the larger solvent or substrate molecules.

    • Solvent Addition: Add the green solvent of choice (e.g., CPME) to a concentration of 0.5-1.0 M.[16]

    • Reaction: Secure the vessel in an incubator shaker and agitate at a controlled temperature, typically between 50-70 °C. Rationale: Elevated temperature increases the reaction rate, and CALB is generally stable under these conditions.

    • Monitoring: Monitor the reaction by taking small aliquots of the supernatant for LC-MS analysis. Reaction times can range from 24 to 72 hours.

    • Work-up: Once the reaction is complete, simply filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Purification: The filtrate can be washed with aqueous base (e.g., NaHCO₃) to remove excess chloroacetic acid. The organic layer is then dried and concentrated to yield the product, which is often of high purity without the need for chromatography.[16]

Summary of Protocols and Visualization

The choice of catalytic method depends on factors such as available equipment, cost, desired purity, and scalability.

Parameter Protocol 3.1 (Boronic Acid) Protocol 4.1 (Zirconocene) Protocol 5.1 (Lipase)
Catalyst 5-methoxy-2-iodophenylboronic acidZirconocene dichloride (Cp₂ZrCl₂)Immobilized CALB
Catalyst Loading 5 mol%10 mol%50-100 mg/mmol
Solvent Dichloromethane (DCM)TolueneCPME or 2-MeTHF
Temperature Room Temp (20-25 °C)Reflux (~110 °C)50-70 °C
Dehydration 4 Å Molecular SievesDean-Stark (Azeotropic)3 Å Molecular Sieves
Key Advantage Very mild temperature conditionsEffective for difficult substratesHigh selectivity, green solvent, reusable catalyst
Key Disadvantage Requires stoichiometric dehydrantHigh temperature, metal removalSlower reaction times, cost of enzyme
Visualizing the Catalytic Cycle and Decision Process

G cluster_cycle Representative Catalytic Cycle (Boronic Acid) A ArB(OH)₂ + RCOOH B [ArB(OCOR)₂] A->B - H₂O C Tetrahedral Intermediate B->C + R'NH₂ D RCONHR' (Product) C->D - ArB(OH)₂

Caption: A simplified boronic acid catalytic cycle.

G Start Select a Catalytic Method Q1 Is strict avoidance of all metals required? Start->Q1 Q2 Are mild (room temp) conditions a priority? Q1->Q2 No Q3 Is catalyst reusability & green solvent critical? Q1->Q3 Yes P_Boron Use Boronic Acid Protocol (3.1) Q2->P_Boron Yes P_Zr Use Zirconocene Protocol (4.1) Q2->P_Zr No Q3->P_Boron No P_Enzyme Use Lipase Protocol (5.1) Q3->P_Enzyme Yes

Caption: Decision tree for selecting an appropriate amidation protocol.

References

  • Al-Zoubi, R. M., et al. (2012). Mechanistic insights into boron-catalysed direct amidation reactions. Royal Society of Chemistry. [Link provided by tool]
  • ResearchGate. (n.d.). Boronic acid catalysts in amidation reactions.
  • Whiting, A., et al. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link provided by tool]
  • Sheppard, T., et al. (2021). Catalytic Amidation. University College London. [Link provided by tool]
  • Lu, T., et al. (n.d.). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link provided by tool]
  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science. [Link provided by tool]
  • Kim, D., et al. (n.d.). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. RSC Publishing. [Link provided by tool]
  • Hara, K., et al. (n.d.). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst.
  • Pattabiraman, V. R., & Bode, J. W. (2006).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link provided by tool]
  • Organoboron catalysis for direct amide/peptide bond formation. (2024). Chemical Communications (RSC Publishing). [Link provided by tool]
  • Sheppard, T., et al. (2024).
  • TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link provided by tool]
  • Gernigon, N., et al. (2012). Boric Acid Catalyzed Amidation: A Mild and General Method for the Synthesis of Carboxamides. Organic Syntheses, 89, 432. [Link provided by tool]
  • Emerging Methods in Amide- and Peptide-Bond Formation. (2026).
  • Mild Divergent Semireductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis. (n.d.). PMC. [Link provided by tool]
  • Mild Divergent Semi-Reductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis. (n.d.). ChemRxiv. [Link provided by tool]
  • Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines. (n.d.).
  • Greener Methods: Catalytic Amide Bond Formation. (n.d.). Sigma-Aldrich. [Link provided by tool]
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. [Link provided by tool]
  • Zirconocene-Catalyzed Transamidation of Primary Amides with Amines. (2013). Tokyo Chemical Industry Co., Ltd. (APAC). [Link provided by tool]
  • Approaches to amide bond formation. (n.d.).
  • Zirconocene-Catalyzed Transamidation of Primary Amides with Amines. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC). [Link provided by tool]
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link provided by tool]
  • How to Optimize Catalysis for Amide Formation in Organic Chemistry. (2026).
  • Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. (n.d.). peterhuylab.de. [Link provided by tool]
  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. (2025).
  • Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. (2016).
  • The four main enzymatic amidation strategies discussed in this review... (n.d.).
  • Challenges and outlook for catalytic direct amidation reactions. (n.d.).
  • 5-CHLORO-2-[(CHLOROACETYL)AMINO]BENZOIC ACID synthesis. (n.d.). ChemicalBook. [Link provided by tool]
  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). MDPI. [Link provided by tool]
  • Biocatalytic amide bond formation. (2023). Green Chemistry (RSC Publishing). [Link provided by tool]
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PMC. [Link provided by tool]

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Application

Application Notes and Protocols: Incorporating 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid into Active Pharmaceutical Ingredients

A Strategic Tool for Covalent Drug Discovery Introduction: The Rise of Covalent Modulators The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, long-lasti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Tool for Covalent Drug Discovery

Introduction: The Rise of Covalent Modulators

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, long-lasting bond with their biological targets.[1] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors can lead to a more sustained therapeutic effect, enhanced potency, and the potential for lower, less frequent dosing.[1][2] This has opened new avenues for targeting challenging proteins, including those previously considered "undruggable."[3] Historically, drugs like penicillin and aspirin have long demonstrated the therapeutic power of covalent interactions.[1][2] The core principle of a covalent inhibitor lies in its structure: a "guidance system" that directs the molecule to its target and a reactive "warhead" that forms the covalent bond.[1]

This document provides a detailed guide for researchers on the application of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid , a versatile chemical tool for developing covalent active pharmaceutical ingredients (APIs). This compound features a chloroacetyl moiety, a well-established electrophilic warhead, which can selectively react with nucleophilic amino acid residues on a target protein, such as the thiol group of cysteine.[4][5] The benzoic acid portion of the molecule provides a scaffold that can be further modified to optimize binding affinity and selectivity.

Physicochemical Properties of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

A thorough understanding of the physicochemical properties of this reagent is crucial for its effective application.

PropertyValueSource
Molecular FormulaC10H9Cl2NO3Inferred
Molecular Weight262.09 g/mol Inferred
AppearanceOff-white to pale yellow solidExpected
SolubilitySoluble in organic solvents (DMSO, DMF), sparingly soluble in waterExpected
The Chloroacetyl Warhead: Mechanism of Covalent Modification

The chloroacetyl group is a key feature of this molecule, acting as an electrophile that can be attacked by nucleophilic residues on a protein surface. The most common target for this type of warhead is the sulfhydryl group of a cysteine residue, which is a potent nucleophile at physiological pH.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond.

G cluster_0 Protein Target cluster_1 Covalent Modifier cluster_2 Covalent Adduct P Protein-Cys-SH Adduct Protein-Cys-S-CH2-CO-R (Stable Thioether Bond) P->Adduct Nucleophilic Attack R 2-Chloro-5-{[(chloroacetyl) amino]methyl}benzoic acid (R-CO-CH2Cl) R->Adduct Reaction

Caption: Covalent modification of a cysteine residue by 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.

Protocols for Application

The following protocols provide detailed, step-by-step methodologies for key experiments involving 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.

Protocol 1: Model Reaction with N-acetyl-L-cysteine

Objective: To demonstrate the reactivity of the chloroacetyl group with a model thiol-containing molecule.

Materials:

  • 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

  • N-acetyl-L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid in DMSO.

    • Prepare a 10 mM stock solution of N-acetyl-L-cysteine in PBS, pH 7.4.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the N-acetyl-L-cysteine stock solution with 440 µL of PBS, pH 7.4.

    • Initiate the reaction by adding 10 µL of the 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid stock solution. The final concentrations will be 1 mM N-acetyl-L-cysteine and 200 µM of the chloroacetyl compound.

    • As a negative control, prepare a similar reaction mixture without the chloroacetyl compound.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 hour.

  • Analysis:

    • Analyze the reaction mixture by reverse-phase HPLC to monitor the consumption of the starting materials and the formation of the product.

    • Confirm the identity of the product by mass spectrometry, expecting to see a mass corresponding to the covalent adduct of N-acetyl-L-cysteine and 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.

Rationale: This experiment validates the fundamental reactivity of the chloroacetyl group under physiologically relevant conditions. The use of a simple thiol-containing molecule allows for straightforward monitoring of the reaction progress and product formation.

Protocol 2: Covalent Labeling of a Target Protein

Objective: To covalently modify a target protein containing a reactive cysteine residue.

Materials:

  • Purified target protein with an accessible cysteine residue

  • 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

  • Reaction buffer (e.g., HEPES or PBS, pH 7.2-7.8)

  • DMSO

  • SDS-PAGE analysis equipment

  • Mass spectrometer (for intact protein analysis or peptide mapping)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid in DMSO.

    • Prepare a solution of the target protein in the reaction buffer at a suitable concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • Add a 5- to 20-fold molar excess of the chloroacetyl compound to the protein solution. The optimal ratio should be determined empirically.

    • Ensure the final concentration of DMSO is below 5% to avoid protein denaturation.

    • As a negative control, incubate the protein with DMSO alone.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the reactivity of the target cysteine.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted chloroacetyl compound.

  • Removal of Excess Reagent:

    • Remove unreacted 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis:

    • Analyze the protein by SDS-PAGE to observe any potential changes in migration, although a significant shift is not always apparent.

    • Confirm covalent modification by intact protein mass spectrometry, which will show an increase in mass corresponding to the addition of the chloroacetyl compound.[6]

    • For site-specific identification, perform peptide mapping analysis using LC-MS/MS.[6][7][8]

Caption: Workflow for covalent labeling of a target protein.

Protocol 3: Screening for Covalent Binding in a Cellular Context

Objective: To assess the ability of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid or its derivatives to covalently label target proteins within a complex biological sample, such as cell lysate.

Materials:

  • Cell lysate containing the target protein

  • 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid derivative with a reporter tag (e.g., biotin or a fluorescent dye)

  • Reaction buffer

  • Streptavidin beads (for biotinylated probes) or appropriate affinity resin

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Probe Synthesis:

    • Synthesize a derivative of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid that incorporates a reporter tag. This can be achieved by modifying the carboxylic acid group.

  • Lysate Preparation:

    • Prepare cell lysate according to standard protocols.

  • Labeling Reaction:

    • Incubate the cell lysate with the tagged chloroacetyl probe at a predetermined concentration for 1-2 hours at room temperature.

    • Include a control incubation with a competitor compound (e.g., a known inhibitor of the target protein) to assess specificity.

  • Enrichment of Labeled Proteins:

    • If using a biotinylated probe, add streptavidin beads to the lysate and incubate to pull down the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the target protein to confirm its labeling.

    • For a broader, unbiased identification of targets, the enriched proteins can be subjected to proteomic analysis by mass spectrometry.[9]

Analytical Characterization

The successful incorporation of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid into a target molecule must be rigorously confirmed.

Analytical TechniquePurposeExpected Outcome
HPLC Monitor reaction progress and purityDisappearance of starting materials and appearance of a new product peak.
Mass Spectrometry (MS) Confirm covalent modificationAn increase in the mass of the target molecule corresponding to the mass of the incorporated fragment.[6][7]
Tandem MS (MS/MS) Identify the specific site of modificationFragmentation data that localizes the modification to a specific amino acid residue (e.g., cysteine).[7][8]
NMR Spectroscopy Structural elucidation of the modified moleculeChemical shift changes confirming the formation of the new covalent bond.
Safety and Handling

Compounds containing a chloroacetyl group are reactive electrophiles and should be handled with appropriate care.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[10][11]

  • Handling: Handle the solid compound and its solutions in a well-ventilated fume hood.[10][12] Avoid inhalation of dust or aerosols.[11]

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local regulations.

Conclusion

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is a valuable building block for the development of covalent inhibitors. Its chloroacetyl "warhead" provides a means to achieve potent and durable target engagement, a significant advantage in modern drug discovery.[1][13] The protocols and guidelines presented here offer a framework for researchers to effectively utilize this compound in their efforts to create novel and effective therapeutic agents. Rigorous analytical characterization is paramount to ensure the intended covalent modification has occurred at the desired site.

References
  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (n.d.).
  • The rise of covalent inhibitors in strategic therapeutic design - CAS. (2023, October 17).
  • Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab. (n.d.).
  • Covalent Inhibition in Drug Discovery - PMC - NIH. (n.d.).
  • Recent Advances in Covalent Drug Discovery - MDPI. (2023, April 28).
  • Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC. (n.d.).
  • Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - JoVE. (2021, January 25).
  • Application Notes and Protocols for Protein Labeling with m-PEG6-Br - Benchchem. (n.d.).
  • Covalent Chemical Tools for Profiling Post-Translational Modifications - Frontiers. (n.d.).
  • Comparative methods for analysis of protein covalent modification by electrophilic quinoids formed from xenobiotics - PMC. (n.d.).
  • Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide - MDPI. (2022, October 26).
  • Chloroacetyl Chloride MSDS. (2005, October 9).
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019, April 23).
  • Large-Scale Identification and Quantification of Covalent Modifications in Therapeutic Proteins | Analytical Chemistry - ACS Publications. (2009, September 18).
  • Protein Labeling: Methods and Mechanisms - Creative Proteomics. (n.d.).
  • Chloroacetyl Chloride - Material Safety Data Sheet (MSDS). (n.d.).
  • CAS 79-04-9: Chloroacetyl chloride - CymitQuimica. (n.d.).
  • Chloroacetyl chloride - Santa Cruz Biotechnology. (n.d.).
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. (2018, October 31).
  • Chloroacetyl Chloride - Yufeng. (2023, March 2).
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry - Emery Pharma. (n.d.).
  • Site-Specific Protein Labeling Methods and Protocols | Request PDF - ResearchGate. (n.d.).
  • a) Reaction of amino alcohols and amino acids with chloroacetyl chloride - ResearchGate. (n.d.).
  • US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents. (n.d.).
  • Application Notes and Protocols for the Use of Chloroacetyl-L-methionine in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).

Sources

Method

Application Note: Scale-Up Synthesis of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid

Target Audience: Process Chemists, Scale-Up Researchers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Process Optimization Guide Executive Summary & Strategic Context The compound 2-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Process Optimization Guide

Executive Summary & Strategic Context

The compound 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid serves as a critical bifunctional intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The structural motif—a halogenated benzoic acid coupled with a reactive chloroacetamide moiety—presents specific challenges during scale-up. The primary synthetic hurdle is achieving highly selective N -acylation of the primary benzylic amine without inducing competitive mixed anhydride formation at the carboxylic acid or promoting premature polymerization/dimerization.

This application note details a robust, self-validating protocol for the laboratory scale-up (up to 1 kg) of this intermediate. By employing a modified biphasic Schotten-Baumann reaction architecture, we maintain strict control over reaction kinetics, thermal output, and impurity profiles, ensuring high-fidelity material suitable for downstream development. The methodology draws on established principles for the acylation of chlorobenzoic acid derivatives[1].

Mechanistic Pathway & Process Design

To ensure both high yield and operational safety during scale-up, a biphasic solvent system (Ethyl Acetate / Aqueous NaOH) was selected.

Causality in Process Design:

  • Why a biphasic system? Chloroacetyl chloride is highly susceptible to aqueous hydrolysis. By dissolving the acid chloride in the organic phase (EtOAc) and the 5-(aminomethyl)-2-chlorobenzoic acid in the aqueous phase as a sodium salt, the acylation occurs precisely at the liquid-liquid interface. This suppresses the bulk hydrolysis of the acid chloride.

  • Why pH 9.0–9.5? Maintaining this pH ensures the benzylic amine remains deprotonated and highly nucleophilic, while the carboxylic acid is fully ionized, preventing the formation of a mixed anhydride.

  • Why strict thermal control (< 5°C)? The acylation is highly exothermic. Elevated temperatures accelerate the competing hydrolysis of chloroacetyl chloride and can lead to the formation of dimeric impurities.

G Start 5-(Aminomethyl)-2- chlorobenzoic acid Base Aqueous NaOH (pH 9.0 - 9.5) Start->Base Solubilization Acylation Interfacial Acylation (T < 5°C) Base->Acylation PhaseSep Phase Separation & Aqueous Wash Acylation->PhaseSep Reaction Complete AcidChloride Chloroacetyl Chloride in EtOAc AcidChloride->Acylation Controlled Dropwise Acidification Acidification (HCl) Target pH 2.0 PhaseSep->Acidification Aqueous Layer Product 2-Chloro-5-{[(chloroacetyl) amino]methyl}benzoic acid Acidification->Product Crystallization & Filtration

Figure 1: Workflow for the biphasic interfacial acylation and isolation process.

Process Optimization Data

Prior to finalizing the 1 kg scale-up protocol, solvent and base matrices were evaluated at the 50 g scale to determine the optimal thermodynamic and kinetic conditions. The data below validates the selection of the EtOAc/NaOH system over traditional anhydrous methods.

Table 1: Optimization of Acylation Conditions (50 g scale)

Solvent SystemBase EquivalentsTemp (°C)Yield (%)Purity (HPLC Area %)Process Observations
THF (Anhydrous)Triethylamine (2.5)0 - 572%91.5%Significant mixed anhydride formation; difficult filtration of TEA-HCl salts.
DCM / WaterNaOH (2.5)0 - 585%96.2%Emulsion formation during phase separation; DCM poses environmental scale-up concerns.
TolueneDIPEA (2.2)10 - 1568%88.0%Sluggish reaction; unreacted starting material remained.
EtOAc / Water NaOH (2.5) 0 - 5 94% 99.1% Clean phase separation; rapid kinetics; highest purity profile.

Note: The industrial relevance of optimizing chlorobenzoic acid derivatives is well-documented, as these scaffolds are highly sensitive to reaction conditions and require stringent purity for downstream catalytic couplings[2].

Step-by-Step Experimental Protocol (500 g Scale)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the process cannot proceed to the next stage unless specific chemical criteria are met.

Materials Required
  • Starting Material: 5-(aminomethyl)-2-chlorobenzoic acid (500.0 g, 2.69 mol)[3]

  • Reagent: Chloroacetyl chloride (334.5 g, 2.96 mol, 1.1 equiv)

  • Base: 20% w/w Aqueous Sodium Hydroxide (NaOH)

  • Solvents: Ethyl Acetate (EtOAc) (2.5 L), Purified Water (3.0 L), 6M Hydrochloric Acid (HCl)

Step 1: Substrate Solubilization
  • Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and dropping funnel with 3.0 L of purified water.

  • Add 500.0 g of 5-(aminomethyl)-2-chlorobenzoic acid.

  • Begin agitation at 250 RPM. Slowly add 20% w/w aq. NaOH until the pH stabilizes at 9.0–9.5.

    • Causality: The suspension will transition to a clear solution as the sodium salt of the carboxylic acid forms. If the solution is not clear, the amine is not fully available for reaction.

  • Charge 1.5 L of EtOAc to the reactor. Cool the biphasic mixture to 0–5°C using the reactor jacket.

Step 2: Controlled Interfacial Acylation
  • Dilute chloroacetyl chloride (334.5 g) in 1.0 L of EtOAc. Transfer this solution to the dropping funnel.

  • Begin dropwise addition of the chloroacetyl chloride solution over 120 minutes.

    • Critical Parameter: Maintain the internal temperature strictly below 5°C.

    • Causality: The reaction is highly exothermic. Spikes above 10°C will rapidly hydrolyze the acid chloride to chloroacetic acid, reducing the yield and complicating the final crystallization.

  • Concurrently monitor the pH. As the reaction proceeds, HCl is generated. Use a secondary dropping funnel to add 20% NaOH to maintain the pH between 8.5 and 9.5.

Step 3: In-Process Control (IPC) & Phase Separation
  • Once addition is complete, stir the biphasic mixture for 30 minutes at 5°C.

  • Self-Validation Check: Sample the aqueous layer and analyze via HPLC. The reaction is deemed complete when unreacted 5-(aminomethyl)-2-chlorobenzoic acid is < 1.0% Area.

  • Halt agitation and allow the phases to separate for 20 minutes.

  • Drain the lower aqueous layer (containing the product as the sodium salt) into a clean holding vessel. Discard the upper EtOAc layer (which contains unreacted acid chloride and neutral impurities).

Step 4: Acidification and Controlled Crystallization
  • Return the aqueous layer to the cleaned 10 L reactor. Adjust the temperature to 15°C.

  • Begin adding 6M HCl dropwise while maintaining vigorous agitation (300 RPM).

  • Causality: As the pH drops below 4.0, the product will begin to precipitate. Continue adding HCl until a terminal pH of 2.0 is reached. This ensures complete protonation of the carboxylic acid, maximizing the recovery of the free acid.

  • Stir the resulting thick white slurry for 1 hour at 10°C to promote Ostwald ripening of the crystals, which improves filtration efficiency.

Step 5: Isolation and Drying
  • Filter the slurry through a large-scale Büchner funnel or Nutsche filter.

  • Wash the filter cake with 2 x 1.0 L of cold (5°C) purified water to remove residual NaCl and chloroacetic acid.

  • Dry the solid in a vacuum oven at 45°C under reduced pressure (≤ 50 mbar) until a constant weight is achieved (typically 12–16 hours).

    • Expected Yield: ~665 g (94% theoretical).

    • Appearance: Off-white to white crystalline powder.

Analytical Validation

To confirm the identity and purity of the synthesized 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, the following analytical parameters should be verified:

  • HPLC Purity: > 99.0% (C18 Column, Gradient Acetonitrile/Water with 0.1% TFA, UV detection at 254 nm).

  • 1H-NMR (DMSO-d6, 400 MHz): Expected key signals include the benzylic CH2 doublet (due to coupling with the amide NH), the singlet for the chloroacetyl CH2 (around δ 4.1-4.2 ppm), and the aromatic protons characteristic of the 1,2,4-trisubstituted benzene ring.

  • Mass Spectrometry (ESI-MS): Expected [M-H]- peak corresponding to the exact mass of the compound.

References

  • 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476. PubChem. Available at:[Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. PatSnap. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when working with 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when working with 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid . This molecule is highly versatile but notoriously prone to byproduct formation due to its polyfunctional nature: it contains a nucleophilic/acidic carboxylate group, an electrophilic chloroacetyl moiety, and an aryl chloride.

This guide provides field-proven, causality-driven solutions to minimize byproducts during both the synthesis of this compound and its subsequent downstream applications.

PART 1: Synthesis & Chloroacetylation Phase

The synthesis of this compound typically involves the N-chloroacetylation of 2-chloro-5-(aminomethyl)benzoic acid using chloroacetyl chloride (CAC).

Q1: Why am I seeing a high degree of di-acylation (imide formation) during synthesis?

Causality: Di-acylation occurs when the newly formed secondary amide is deprotonated by strong organic bases (such as Triethylamine or DBU). This deprotonation increases the nucleophilicity of the amide nitrogen, causing it to attack a second equivalent of CAC, forming an unwanted imide. Solution: Avoid strong, homogeneous organic bases. Instead, utilize a mild, biphasic Schotten-Baumann system (e.g., EtOAc and saturated aqueous NaHCO3​ ) or a neutral aqueous buffer utilizing an HCl scavenger like propylene oxide. These conditions keep the amide protonated and unreactive while neutralizing the HCl byproduct[Taylor & Francis, 2018][1].

Q2: What causes the formation of mixed anhydrides, and how do I prevent it?

Causality: The free carboxylic acid on the benzoic acid ring can act as a competing nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, forming an unstable mixed anhydride[Yufeng GP, 2022][2]. This intermediate can rapidly degrade or react with other amines to form unwanted amides. Solution: Kinetically favor the aliphatic amine by strictly controlling the temperature (0–5 °C) and stoichiometry (1.05 equivalents of CAC). The aliphatic amine is significantly more nucleophilic than the carboxylate at low temperatures.

SynthesisPathways SM 2-Chloro-5-(aminomethyl) benzoic acid Target Desired Product: Mono-chloroacetamide SM->Target Mild Base (NaHCO3), 0°C, 1.05 eq CAC Byproduct1 Byproduct 1: Di-acylation (Imide) SM->Byproduct1 Excess Strong Base (e.g., TEA, DBU) Byproduct2 Byproduct 2: Mixed Anhydride SM->Byproduct2 Uncontrolled Carboxylate Attack CAC Chloroacetyl Chloride CAC->SM

Mechanistic divergence during the chloroacetylation of aminomethylbenzoic acid.

PART 2: Downstream SN​2 Reactions

When using 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid as an electrophile to alkylate target nucleophiles (e.g., amines or thiols), the chloroacetyl group is the primary reaction site.

Q3: My LC-MS shows a major byproduct with a mass shift of -19 Da (loss of Cl, gain of OH). What is this?

Causality: You are observing the base-catalyzed hydrolysis of the chloroacetamide, yielding a hydroxyacetamide byproduct. Under basic aqueous conditions, hydroxide ions displace the chloride via an intermolecular SN​2 mechanism[Carlson et al., 2006][3]. Solution: Strictly exclude water from your reaction. Use anhydrous solvents (e.g., DMF or MeCN) and non-nucleophilic organic bases like N,N -Diisopropylethylamine (DIPEA).

Q4: The reaction mixture is turning viscous, and I am detecting high-molecular-weight species. Why?

Causality: This indicates intermolecular oligomerization (self-condensation). The deprotonated carboxylate group of one molecule is acting as a nucleophile, displacing the chloride on the chloroacetyl group of a neighboring molecule to form an ester linkage. Solution: You must protect the carboxylic acid (e.g., as a tert-butyl or benzyl ester) prior to the SN​2 reaction. If protection is impossible, run the reaction at extremely high dilution (<0.05 M) and use a massive excess of your target nucleophile to kinetically outcompete the carboxylate.

SN2Pathways SM 2-Chloro-5-{[(chloroacetyl)amino] methyl}benzoic acid Target Desired SN2 Substitution Product SM->Target Anhydrous Conditions, DIPEA, Protected -COOH Byproduct1 Hydrolysis Byproduct (Hydroxyacetamide) SM->Byproduct1 Aqueous/OH- Base Presence of Water Byproduct2 Oligomerization (Intermolecular Ester) SM->Byproduct2 High Concentration, Unprotected -COOH Nuc Target Nucleophile (e.g., R-NH2) Nuc->SM

Competing pathways during downstream SN2 substitution reactions.

PART 3: Data Presentation & Experimental Protocols

Table 1: Effect of Base and Solvent on Byproduct Distribution

Data synthesized from comparative chloroacetylation reaction profiles.

Base SystemSolventTarget Amide YieldDi-acylation LevelMixed Anhydride Level
Triethylamine (2.0 eq) CH2​Cl2​ 45%High (>30%)Moderate (15%)
DBU (1.5 eq)THF35%Very High (>40%)Low (5%)
NaHCO3​ (Sat. Aq.)EtOAc (Biphasic)88% Trace (<2%) Trace (<2%)
Propylene Oxide (2.0 eq)Phosphate Buffer (pH 7)85% Low (<5%) Low (<5%)
Protocol 1: Chemoselective Synthesis (Biphasic Schotten-Baumann)

This protocol utilizes a self-validating biphasic system to prevent di-acylation and mixed anhydride formation.

  • Preparation: Suspend 10.0 mmol of 2-chloro-5-(aminomethyl)benzoic acid in 50 mL of Ethyl Acetate (EtOAc). Add 50 mL of saturated aqueous NaHCO3​ .

  • System Validation: Test the aqueous layer with pH paper. It must read ~8.0. The biphasic nature ensures the organic-soluble CAC reacts at the interface, while the mild base prevents imide formation.

  • Addition: Cool the vigorously stirring biphasic mixture to 0–5 °C in an ice bath. Dissolve 10.5 mmol (1.05 eq) of chloroacetyl chloride in 10 mL of EtOAc. Add this solution dropwise over 30 minutes.

  • Reaction Monitoring: Stir for an additional 1 hour at 0 °C. Self-Validation: Pull a 50 µL aliquot of the organic layer, dilute in MeCN, and run LC-MS. You should observe the target mass (M+H) with strict absence of the M+76 peak (di-acylation).

  • Workup: Separate the layers. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the desired carboxylic acid product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Anhydrous SN​2 Substitution (Minimizing Hydrolysis)

This protocol ensures the prevention of base-catalyzed hydrolysis during downstream nucleophilic attacks.

  • Solvent Validation: Dispense 20 mL of anhydrous DMF. Self-Validation: Perform a Karl Fischer titration on the solvent. Water content must be <100 ppm to prevent hydroxyacetamide formation.

  • Preparation: Dissolve 5.0 mmol of the carboxylic acid-protected chloroacetamide intermediate and 6.0 mmol of the target nucleophile (e.g., a primary amine) in the anhydrous DMF.

  • Base Addition: Add 10.0 mmol of anhydrous N,N -Diisopropylethylamine (DIPEA). Do not use K2​CO3​ if it has not been oven-dried, as hygroscopic water will trigger hydrolysis.

  • Execution & Monitoring: Stir at 40 °C for 4 hours. Monitor via LC-MS. Self-Validation: Confirm the absence of the -19 Da mass shift (which would indicate the displacement of Cl by OH).

  • Workup: Quench with brine, extract with EtOAc, and purify via flash chromatography.

References

  • Carlson, D. L., Than, K. D., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. URL:[Link]

  • Yufeng GP. (2022). Acyl chloride: Synthesis and Reactivity. URL:[Link]

  • Taylor & Francis / Green Chemistry Letters and Reviews. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. URL:[Link]

Sources

Optimization

Optimizing crystallization conditions for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid purification

Welcome to the Technical Support Center for the purification of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid. As a key intermediate in pharmaceutical synthesis, achieving high purity and a consistent crystalline...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid. As a key intermediate in pharmaceutical synthesis, achieving high purity and a consistent crystalline form is paramount. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to help you optimize your crystallization protocol.

As Senior Application Scientists, we understand that crystallization is both an art and a science. The guidance herein is designed to explain the causal relationships behind experimental phenomena and provide robust, self-validating protocols to overcome common challenges.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the purification of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid (an oil or emulsion) rather than a solid crystalline phase.[1][2] This occurs when the solubility limit is reached at a temperature higher than the melting point of the solid in that specific solvent environment.[1][2] The resulting oil is often a good solvent for impurities, and if it solidifies, it typically forms an impure, amorphous glass, defeating the purpose of purification.[1][2][3]

Causality and Solutions:

  • High Solute Concentration & Rapid Cooling: The most frequent cause is creating supersaturation too quickly. The system doesn't have time for orderly nucleation and growth, leading to liquid-liquid phase separation.[2][4]

  • Solvent System Incompatibility: The chosen solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or the boiling point of the solvent is higher than the compound's melting point.[7]

    • Solution: Switch to a less effective solvent or employ a solvent/anti-solvent system. For example, if your compound is dissolved in ethanol, the slow addition of water (an anti-solvent) can induce crystallization.[8][9]

  • Presence of Impurities: Significant levels of impurities can depress the melting point of your compound, making it more prone to oiling out.[1][10]

    • Solution: If the oiling is persistent, consider a preliminary purification step. If impurities are colored, a hot filtration with a small amount of activated charcoal can sometimes be effective.[7]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The absence of crystals upon cooling indicates that the solution is either not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.[1]

Causality and Solutions:

  • Excess Solvent: The most common reason for no crystal formation is using too much solvent, meaning the solution is not supersaturated upon cooling.[1][7]

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[1][7] Once concentrated, allow it to cool slowly again. You can test if the solution is saturated by dipping a glass rod, removing it, and seeing if crystals form on the rod as the solvent evaporates.[1]

  • Nucleation Failure: Sometimes, a supersaturated solution can be stable and require an energy input to initiate crystal formation.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[1][7] The microscopic imperfections on the glass provide a surface for nucleation.

    • Solution 2: Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution.[1][7][11] This provides a template for further crystal growth.

Q3: My crystallization yield is very low. How can I improve it?

Answer:

A low yield typically means a significant amount of your compound has remained dissolved in the mother liquor after filtration.[1]

Causality and Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good, leading to high solubility even at low temperatures.

    • Solution: Re-evaluate your solvent system. A good crystallization solvent is one in which the compound has high solubility at high temperatures but low solubility at low temperatures.[12][13] Refer to the solvent screening protocol below.

  • Excessive Solvent Volume: As with the failure to form crystals, using the absolute minimum amount of hot solvent required to fully dissolve the compound is key to maximizing yield.[7]

    • Solution: If you have already filtered your crystals, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Premature Filtration: Ensure the solution has been given adequate time at the lowest temperature to allow for complete crystallization before filtration.[7]

Q4: The final product consists of very fine needles or powder, which is difficult to filter and dry. How can I obtain larger crystals?

Answer:

The formation of fine particles or needles is a classic sign of rapid crystallization, where nucleation dominates over crystal growth.[7][14] This is often caused by a very high level of supersaturation.

Causality and Solutions:

    • Solution: Implement a slower, stepwise cooling process. Allow the solution to cool to room temperature on the benchtop first, then move it to a refrigerator, and finally to an ice bath. This slower process favors growth on existing nuclei rather than the formation of new ones.

  • High Initial Concentration: An overly concentrated solution can lead to rapid precipitation.

    • Solution: Start with a slightly more dilute solution (while being mindful of yield) to moderate the rate of crystallization.

  • Solvent System: Some solvent systems inherently favor certain crystal habits.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent that promotes slightly higher solubility at room temperature may encourage slower, more controlled crystal growth.

Visual Troubleshooting Guide

The following diagram provides a decision-making workflow for addressing common crystallization issues.

Troubleshooting_Workflow start Begin Crystallization Cooldown outcome What is the result? start->outcome oil An Oil / Emulsion Forms ('Oiling Out') outcome->oil Oiling no_xtal Solution Remains Clear (No Crystals) outcome->no_xtal Nothing xtal_ok Crystals Formed outcome->xtal_ok Success oil_diag Diagnosis: - Cooling too fast - Solvent too 'good' - High impurity load oil->oil_diag no_xtal_diag Diagnosis: - Solution is not supersaturated (Too much solvent) - Nucleation failure no_xtal->no_xtal_diag xtal_quality Assess Crystal Quality xtal_ok->xtal_quality oil_sol Action: 1. Re-heat to dissolve. 2. Add 10-20% more solvent. 3. Cool VERY slowly. 4. Consider seeding or changing solvent. oil_diag->oil_sol no_xtal_sol Action: 1. Evaporate some solvent. 2. Try scratching the flask. 3. Add a seed crystal. no_xtal_diag->no_xtal_sol fine_powder Fine Powder / Needles xtal_quality->fine_powder Poor Quality good_xtal Well-formed Crystals (Good Purity & Yield) xtal_quality->good_xtal Good Quality fine_powder_diag Diagnosis: - Supersaturation is too high (Rapid Nucleation) fine_powder->fine_powder_diag finish Process Complete good_xtal->finish fine_powder_sol Action: 1. Re-dissolve and cool slower. 2. Use a slightly different solvent ratio to reduce supersaturation rate. fine_powder_diag->fine_powder_sol

Caption: Troubleshooting Decision Tree for Crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the crystallization of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.

Q1: What are the best solvent systems for purifying this compound?

Answer:

The ideal solvent is one that completely dissolves the compound when hot but only sparingly when cold.[12] The structure of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid features a polar carboxylic acid, an amide group, and a halogenated aromatic ring. This mixed polarity suggests that polar solvents will be most effective.

  • Good Starting Points: Alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate) are excellent candidates for single-solvent crystallization. Water can also be a suitable solvent for many benzoic acid derivatives, often showing a significant increase in solubility with temperature.[12][13]

  • Mixed Solvent Systems (Co-solvency): If the compound is too soluble in one solvent and poorly soluble in another, a mixed system can be ideal.[15] A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol) and then slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water) until turbidity is observed, then re-heat to clarify and cool slowly.[8][9]

The selection should always be confirmed experimentally using a solvent screening protocol.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good first choice for compounds with H-bond donors/acceptors.
Methanol 65Polar ProticSimilar to ethanol but more polar and volatile.
Water 100Polar ProticGood for many benzoic acids; high boiling point allows a wide temperature range.[13]
Ethyl Acetate 77Polar AproticGood for moderately polar compounds. Less polar than alcohols.
Acetone 56Polar AproticStrong solvent, but its low boiling point provides a narrow working range.
Toluene 111NonpolarLess likely to be a primary solvent but could be useful in a mixed system.
Q2: What is polymorphism, and should I be concerned about it?

Answer:

Polymorphism is the ability of a compound to exist in more than one crystalline form or structure.[16][17][18] These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.[17][19]

This is a critical concern in drug development because different polymorphs can have significantly different physical properties, including:

  • Solubility and Dissolution Rate: Affects bioavailability.[18][20]

  • Stability: One form may be more stable than another and may convert over time.[16]

  • Mechanical Properties: Impacts tablet formulation and manufacturing.[19]

For an intermediate like 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, an uncontrolled polymorphic form could affect its reactivity, bulk density, and filtration characteristics in the next synthetic step.[14] It is crucial to develop a crystallization process that consistently produces the same, stable polymorphic form to ensure batch-to-batch reproducibility.[14]

Q3: How does pH influence the solubility and crystallization of this compound?

Answer:

The solubility of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is highly pH-dependent due to the presence of the carboxylic acid group.

  • Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH). In this neutral form, the molecule is less polar and will exhibit its lowest solubility in aqueous media. Crystallization is typically performed under these conditions.

  • High pH (Basic Conditions): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻). This salt is ionic and will be significantly more soluble in water and other polar solvents.

This behavior can be exploited for purification. For instance, the crude product can be dissolved in a dilute aqueous base (like sodium bicarbonate solution) to form the soluble salt. The solution can then be filtered to remove any insoluble, non-acidic impurities. Subsequently, slowly acidifying the filtrate will cause the pure, protonated acid to precipitate out. A patent for the related compound 2-chloro-5-amino-benzoic acid describes isolating the product by adjusting the pH to around 2.8-3.2.[21]

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Solvent Selection: Choose an appropriate solvent based on prior screening (see Protocol 2).

  • Dissolution: Place the crude 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until it begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid material has dissolved, creating a saturated solution. Using excess solvent will reduce the final yield.[1]

  • (Optional) Hot Filtration: If the solution contains insoluble impurities or is colored, this is the stage to remove them. Add a small amount of activated charcoal to the hot solution, swirl, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals to a constant weight, for example, in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Micro-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., from the table above) dropwise at room temperature until the total volume is about 0.5 mL. Note if the solid dissolves completely at room temperature (if so, this solvent is unsuitable for cooling crystallization).

  • Heating: For the tubes where the solid is not fully soluble at room temperature, gently heat them in a water bath with agitation. Observe if the solid dissolves completely. If it does, this is a potential solvent.

  • Cooling: Allow the test tubes with dissolved solids to cool to room temperature, and then place them in an ice bath.

  • Evaluation: A good solvent is one in which the compound is soluble when hot but forms a significant amount of crystalline precipitate when cold. An ideal solvent will show a large difference in solubility between hot and cold conditions.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. 2,100,242.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chlorobenzoic acid. PubChem. [Link]

  • Salvalaglio, M., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Huang, H., et al. (2022). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate. [Link]

  • Lin, C. Y. (2013). Process for purification of aromatic carboxylic acids. U.S. Patent No. 8,492,583.
  • Temperature as a Crystallization Variable. (n.d.). Hampton Research. [Link]

  • Rasmuson, Å. C., & Andersson, S. (2006). Spherical Crystallization of Benzoic acid in different solvents. Diva-Portal.org. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Solvent Selection for Crystallization. (n.d.). Scribd. [Link]

  • Guide for crystallization. (n.d.). University of Angers. [Link]

  • Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. (2025, December 12). Crystal Growth & Design - ACS Publications. [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer. [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Organic Process Research & Development. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. [Link]

  • Arhangelskis, M., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. RSC Publishing. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua - Filter Dryer. [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023, January 21). PMC. [Link]

  • Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. (2011, February 25). PMC. [Link]

  • Reflecting on barriers to continuous pharmaceutical crystallization. (2025, September 10). MIT. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC. [Link]

  • Solid- crystalline, Amorphous and Polymorphism. (n.d.). Pharmaguideline. [Link]

  • Polymorphism (Chapter 14). (n.d.). Industrial Crystallization. [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC. [Link]

  • Shi, Y. B., et al. (2011). Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

  • Bai, J., et al. (2014). Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. Organic Letters. [Link]

  • Fujiwara, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]

  • Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation. (2017, February 13). ACS Publications. [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI. [Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. (2012, February 1). Organic Process Research & Development - ACS Publications. [Link]

  • Fundamentals of Polymorphism. (n.d.). Seven Star Pharma. [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. [Link]

  • Temperature effects for isothermal polymer crystallization kinetics. (2005, June 29). AIP Publishing. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (2019, July 5). Eureka | Patsnap. [Link]

  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. [Link]

  • Processes involving the use of antisolvent crystallization. (2006).
  • Types of Polymorphism. (n.d.). BYJU'S. [Link]

  • An In-Line Study of Oiling Out and Crystallization. (2005, October 28). Organic Process Research & Development - ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid

Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for the impurity profiling of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid .

Developing an analytical method for this compound requires navigating its specific chemical liabilities: an acidic benzoic acid core, a lipophilic chloro-substituted aromatic ring, and a highly reactive chloroacetyl moiety. This guide synthesizes field-proven chromatographic strategies with rigorous 1 to ensure your data is accurate, reproducible, and regulatory-compliant.

Visualizing the Analytical Challenge

Before optimizing the chromatography, it is critical to understand the degradation pathways of the target molecule. These pathways dictate the polarity and retention behavior of the impurities we must resolve.

degradation API 2-Chloro-5-{[(chloroacetyl)amino] methyl}benzoic acid (Main Compound) ImpA 2-Chloro-5-(aminomethyl) benzoic acid (Impurity A) API->ImpA Amide Hydrolysis (Extreme pH) ImpB 2-Chloro-5-{[(hydroxyacetyl)amino] methyl}benzoic acid (Impurity B) API->ImpB Nucleophilic Substitution (Hydrolysis of -Cl) Dimer Dimerization Products (Cross-linked) API->Dimer ImpA->Dimer Reaction with Chloroacetyl group

Degradation pathways of the target compound generating key impurities.

Section 1: Method Development FAQs

Q1: Why do I observe severe peak tailing for the main compound on a standard C18 column? A: The target molecule contains a benzoic acid moiety with a pKa of approximately 3.5–4.0. If the mobile phase pH is close to this pKa, the molecule exists in a state of partial ionization, leading to dual retention mechanisms (hydrophobic and ion-exchange with residual silanols) and severe peak tailing.

  • Causality & Solution: To ensure the molecule remains fully protonated (unionized) and interacts uniformly with the hydrophobic stationary phase, the mobile phase pH must be at least 1.5 units below the pKa. We recommend using 0.1% Phosphoric acid (pH ~2.1) as Mobile Phase A. This approach is standard for .

Q2: What is the optimal sample diluent to prevent on-column or in-vial degradation? A: The chloroacetyl group is a highly reactive electrophile. Using protic, nucleophilic solvents like Methanol as a diluent can induce solvolysis, artificially generating methoxyacetyl impurities during the analysis sequence.

  • Causality & Solution: Use an aprotic solvent mixture, such as Acetonitrile and acidic water (e.g., 50:50 v/v Acetonitrile : 0.1% H3PO4). The acidic environment stabilizes the amide bond, while the absence of nucleophilic alcohols prevents artifactual substitution reactions commonly seen in 2.

Q3: How do I resolve the highly polar Impurity A (aminomethyl degradant) from the void volume? A: Impurity A results from the cleavage of the chloroacetyl group, leaving a free primary amine. This drastically increases the polarity of the molecule.

  • Causality & Solution: To retain Impurity A, the gradient must begin with a highly aqueous composition (e.g., 95% aqueous buffer). Utilizing an end-capped, polar-embedded C18 column (e.g., Phenomenex Kinetex or Waters Symmetry) prevents stationary phase collapse under these highly aqueous conditions while effectively retaining the polar amine.

Section 2: Troubleshooting Guide

Q1: I am seeing a growing peak at RRT 0.85 as my sequence progresses. What is it, and how do I stop it? A: This is a classic symptom of in-vial hydrolysis. The peak at RRT 0.85 is likely Impurity B (2-Chloro-5-{[(hydroxyacetyl)amino]methyl}benzoic acid), formed when the labile chloroacetyl chloride moiety reacts with water in the diluent over time.

  • Causality & Solution: The kinetics of this hydrolysis are temperature-dependent. Lower the autosampler temperature to 4°C–8°C. Studies on reactive intermediates demonstrate that 3 for up to 48 hours, ensuring the impurity profile remains representative of the bulk batch.

Q2: The baseline drifts significantly during the gradient, interfering with the integration of low-level impurities at the 0.05% ICH threshold. How can I fix this? A: Baseline drift is common when monitoring at low UV wavelengths (e.g., 210 nm) due to the changing absorbance of the organic modifier and acidic additives during a gradient run.

  • Causality & Solution: 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid possesses a strong chromophore due to the conjugated aromatic ring. Shift the detection wavelength to the local UV maximum of the substituted benzoic acid, typically around 230 nm to 254 nm. At 230 nm, the background absorbance of phosphoric acid and acetonitrile is negligible, drastically improving the Signal-to-Noise (S/N) ratio for 4.

workflow Start Start: Impurity Profiling Method Development Phase1 1. Mobile Phase & pH Selection (Acidic buffer to suppress COOH ionization) Start->Phase1 Phase2 2. Column Selection (End-capped C18 or C8 for polar/non-polar balance) Phase1->Phase2 Phase3 3. Gradient Optimization (Resolve polar Impurity A & lipophilic Impurity B) Phase2->Phase3 Phase4 4. Diluent Compatibility (Avoid nucleophilic solvents like MeOH) Phase3->Phase4 Validation 5. ICH Q3A Validation (Specificity, LOD/LOQ, Linearity) Phase4->Validation

Step-by-step logical workflow for HPLC method development and validation.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating system suitability checks prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.1% Phosphoric acid in HPLC-grade water (v/v). Mix thoroughly and filter through a 0.22 µm membrane to remove particulates.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Kinetex C18, 150 × 4.6 mm, 5 µm (or equivalent end-capped C18).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Step 3: Gradient Program

  • 0.0 - 5.0 min: 5% B (Isocratic hold to retain polar Impurity A)

  • 5.0 - 20.0 min: 5% to 60% B (Linear gradient to elute main peak and Impurity B)

  • 20.0 - 25.0 min: 60% to 90% B (Flush highly lipophilic dimers)

  • 25.0 - 27.0 min: 90% B (Wash)

  • 27.0 - 27.1 min: 90% to 5% B (Return to initial)

  • 27.1 - 35.0 min: 5% B (Re-equilibration)

Step 4: System Suitability & Self-Validation A method is only as reliable as its internal controls. Execute these checks before running your sample sequence:

  • Blank Injection (Specificity): Inject the diluent to confirm no ghost peaks elute at the retention times of the API or known impurities.

  • Sensitivity Check (LOQ): Inject a standard solution at 0.05% of the nominal sample concentration. The S/N ratio must be ≥ 10 to comply with 5.

  • Resolution Mix: Inject a spiked sample containing the main compound and Impurity A. The resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥ 2.0.

Section 4: Quantitative Data Summaries

The following table summarizes the expected chromatographic behavior and ICH Q3A reporting thresholds for the typical impurity profile.

Analyte / ImpurityExpected RRTOrigin / MechanismICH Q3A Reporting Threshold
Impurity A (Aminomethyl derivative)0.35Amide Hydrolysis0.05%
Impurity B (Hydroxyacetyl derivative)0.85Nucleophilic Substitution (-Cl)0.05%
2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid 1.00 Main Compound N/A
Impurity C (2-Chloro-5-methylbenzoic acid)1.45Synthetic Precursor / Byproduct0.05%
Dimerization Products> 1.80Cross-linking0.05%

Note: RRT (Relative Retention Time) values are approximate and will vary based on exact column chemistry and system dead volume.

References

  • Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. PMC.[Link]

  • HPLC-CAD impurity profiling of carbocisteine using SCX-RP mixed-mode chromatography. LCMS.cz.[Link]

  • 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate.[Link]

  • New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Eurofins. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Semantic Scholar.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid Couplings

Overview Working with 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid presents a classic dual-challenge in synthetic organic chemistry. On one hand, the carboxylic acid is severely sterically hindered by the ortho-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Working with 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid presents a classic dual-challenge in synthetic organic chemistry. On one hand, the carboxylic acid is severely sterically hindered by the ortho-chlorine atom, which drastically reduces the rate of amide bond formation. On the other hand, the molecule contains an α -chloroamide moiety (-CO-CH 2​ -Cl), which is a highly reactive electrophile[1].

When activation of the carboxylic acid is too slow, the amine coupling partner will selectively attack the chloroacetyl group via an S N​ 2 mechanism, leading to unwanted alkylation and oligomerization[1]. This guide provides field-proven, self-validating strategies to invert this kinetic preference and achieve high chemoselectivity.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my coupling yield <20% when using standard reagents like EDC/HOBt or DCC? Causality: The bulky chlorine atom at the C2 position restricts the trajectory of the incoming amine. Standard carbodiimides (like EDC) form an O-acylisourea that is subsequently converted to an HOBt active ester. This active ester is simply not reactive enough to overcome the steric barrier at room temperature. Because the desired aminolysis is kinetically stalled, the amine remains free in solution and eventually attacks the α -carbon of the chloroacetyl group, displacing the chloride ion[1].

Q2: I switched to HATU and DIPEA, but I am seeing a complex mixture of multiple side products. What is happening? Causality: While HATU is more reactive than EDC/HOBt, the use of standard bases like N,N-Diisopropylethylamine (DIPEA) in excess (typically 2-3 equivalents) exacerbates side reactions. Stronger or excess bases deprotonate the amine partner, making it a more aggressive nucleophile toward the chloroacetyl group. Furthermore, uronium-based reagents like HATU can react directly with the amine to form a guanidinium byproduct if the pre-activation step is too long.

Q3: How do I choose the right coupling reagent and base to achieve chemoselectivity? Causality: You must maximize the rate of carboxylic acid activation while minimizing the nucleophilicity of the environment.

  • : This reagent combines a morpholine-based iminium salt with an OxymaPure leaving group[2]. Oxyma active esters are highly reactive and less sterically demanding, making them ideal for ortho-substituted benzoic acids[2]. COMU also requires only 1 equivalent of base[2].

  • 2,6-Lutidine: Instead of DIPEA, use 2,6-lutidine. It is sterically hindered and weakly basic—sufficient to drive the coupling but too weak to promote S N​ 2 displacement or dehydrohalogenation at the chloroacetyl group.

Q4: Can I convert the carboxylic acid to an acid chloride to force the reaction? Causality: Yes, but traditional reagents like thionyl chloride (SOCl 2​ ) or oxalyl chloride generate HCl and require harsh conditions that can degrade the molecule. Instead, use (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides in situ under strictly neutral, mild conditions (0 °C to room temperature)[3]. The resulting acid chloride is small and highly electrophilic, allowing the amine to couple instantly, completely bypassing the S N​ 2 side reaction[3].

Quantitative Data: Comparison of Coupling Strategies

Coupling StrategyReagentsBase SelectionTempChemoselectivity (Amide:S N​ 2)Typical Yield
Standard Carbodiimide EDC, HOBtDIPEA (2.0 eq)RT1:2< 20%
Standard Uronium HATUDIPEA (2.0 eq)RT1:1~ 40%
High-Reactivity Iminium COMU2,6-Lutidine (1.1 eq)RT10:180 - 85%
Neutral Acid Chloride Ghosez's Reagent2,6-Lutidine (1.2 eq)0 °C> 20:1> 90%

Table 1: Performance metrics of various coupling strategies for ortho-chloro, chloroacetyl-bearing benzoic acids.

Experimental Protocols

Protocol A: Mild Acid Chloride Generation via Ghosez's Reagent (Recommended)

This self-validating protocol ensures the acid chloride is formed neutrally, preventing degradation of the sensitive α -chloroamide.

  • Preparation: Flame-dry a round-bottom flask and purge with N 2​ . Dissolve 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add Ghosez's reagent (1.1 eq) dropwise[3]. Stir for 45 minutes at 0 °C.

    • Self-Validation Step: The suspension will transition into a clear, homogenous solution, indicating successful and complete conversion to the acid chloride.

  • Amine Addition: In a separate dry vial, dissolve the coupling amine (1.0 eq) and 2,6-lutidine (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the acid chloride mixture at 0 °C.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Direct Chemoselective Coupling via COMU

Use this protocol if acid chlorides are incompatible with other functional groups on your amine partner.

  • Pre-activation: Dissolve the benzoic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (0.2 M)[2]. Add 2,6-lutidine (1.1 eq). Stir for exactly 2 minutes.

    • Crucial Causality: Do not exceed 2 minutes; prolonged activation risks degradation of the active ester and promotes uronium capping of the amine.

  • Coupling: Add the amine (0.95 eq) dropwise as a solution in DMF.

    • Note: Using a slight deficit of amine ensures no unreacted amine is left floating in solution to attack the chloroacetyl group.

  • Reaction: Stir at room temperature for 1.5 hours.

  • Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to remove DMF and water-soluble COMU byproducts), followed by 0.1 M HCl, and brine. Dry and concentrate.

Mechanistic Pathway Visualization

G A Starting Materials: Ortho-Cl Benzoic Acid + Amine B Highly Reactive Intermediate (Acid Chloride / COMU) A->B Ghosez's Reagent or COMU D SN2 Alkylation Side Product (Slow Pathway) A->D Excess Amine / Weak Activation C Desired Amide (Fast Pathway) B->C Rapid Aminolysis

Mechanistic divergence in coupling: fast activation outcompetes SN2 chloroacetyl alkylation.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Optimizing solvent selection for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid extraction

Technical Support Center: Solvent Selection & Extraction Optimization for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid Welcome to the Technical Support Center. As application scientists, we frequently encounter c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection & Extraction Optimization for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating polyfunctional pharmaceutical intermediates. 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is a notoriously challenging molecule to extract due to its amphiphilic nature and the high reactivity of its functional groups.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to optimize your solvent selection, maximize yields, and prevent product degradation during workup.

Part 1: Core Principles of Extraction (The "Why")

To successfully extract this compound, we must first understand the causality behind its chemical behavior in biphasic systems:

  • The Amphiphilic Balance (pKa Dynamics): The molecule contains a 2-chlorobenzoic acid moiety. The electron-withdrawing ortho-chloro group lowers the pKa of the carboxylic acid to approximately 2.9. At physiological or neutral pH, the molecule exists primarily as a water-soluble carboxylate anion. To drive the molecule into an organic phase, the aqueous layer must be strictly acidified to pH < 2.0 to ensure complete protonation[1].

  • The Hydrolysis Trap: The chloroacetyl group (-CO-CH2Cl) is an excellent electrophile. Under basic conditions (pH > 8), it undergoes rapid base-catalyzed SN​2 hydrolysis, where hydroxide displaces the labile chloride to form a hydroxyacetamide degradate, or it undergoes complete amide cleavage[2]. Even neutral water can slowly hydrolyze the chloroacetamide over time, a process accelerated by heat[3].

  • Hydrogen Bonding & Solvent Polarity: The secondary amide (-NH-CO-) and the carboxylic acid (-COOH) act as strong hydrogen bond donors and acceptors. Non-polar solvents like hexane or diethyl ether will result in poor partitioning. A polar aprotic solvent capable of hydrogen-bond acceptance is mandatory.

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing a significant amount of product to the aqueous phase during my basic wash. Why is this happening? A1: You are likely over-basifying the system. When washing the organic layer with sodium bicarbonate ( NaHCO3​ ) to remove acidic impurities, the basicity converts your target carboxylic acid into its highly water-soluble sodium salt, pulling it into the aqueous phase[1]. Solution: If you must perform a basic wash to remove highly acidic impurities, you must collect the aqueous wash, cool it to 0–5 °C, and re-acidify it to pH 1.5 with 1M HCl to precipitate or re-extract your target molecule.

Q2: My LC-MS shows a +18 Da mass shift impurity (M-Cl+OH) after extraction. How do I prevent this? A2: A mass shift of -35 Da (loss of Cl) + 17 Da (gain of OH) indicates base-catalyzed SN​2 hydrolysis of the chloroacetyl group to a hydroxyacetyl group[2]. This occurs if the extraction is performed at a high pH or if the solvent is evaporated at elevated temperatures (>40 °C) in the presence of residual moisture. Solution: Maintain the extraction pH between 2.0 and 6.0. Always dry your organic phase thoroughly with anhydrous Na2​SO4​ before concentration, and keep the rotary evaporator bath below 30 °C.

Q3: Which organic solvent is optimal for this specific extraction? A3: Ethyl Acetate (EtOAc) is the gold standard here. It is a polar aprotic solvent that effectively solvates the hydrogen-bonding networks of both the amide and the protonated carboxylic acid[1]. Dichloromethane (DCM) is a viable secondary option if you require a solvent denser than water for bottom-layer draining, but EtOAc generally provides a superior partition coefficient for this specific chemotype.

Part 3: Quantitative Data & Solvent Comparison

The table below summarizes the physical properties and empirical suitability of common extraction solvents for this molecule.

SolventDensity (g/mL)Polarity IndexH-Bond AcceptorSuitabilityMechanistic Rationale
Ethyl Acetate (EtOAc) 0.904.4StrongExcellent Optimal solvation of the protonated acid and amide. Floats on water.
2-Methyltetrahydrofuran 0.864.0StrongExcellent Greener alternative to EtOAc. Excellent phase separation and stability.
Dichloromethane (DCM) 1.333.1WeakGood Forms bottom layer. Good for multiple extractions, but lower solubility.
Diethyl Ether 0.712.8ModeratePoor Insufficient polarity to disrupt intermolecular H-bonding of the solid.

Part 4: Visualizing the System

To ensure a self-validating workflow, follow the logical pathways mapped below.

ExtractionWorkflow Start Crude Aqueous Mixture (Target as Carboxylate) Acidify Acidify to pH 1.5 - 2.0 (1M HCl, 0-5°C) Start->Acidify Extract Extract with EtOAc (3x Volumes) Acidify->Extract Protonates -COOH PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Top) (Target Molecule) PhaseSep->OrgPhase AqPhase Aqueous Phase (Bottom) (Salts & Impurities) PhaseSep->AqPhase Wash Wash with Cold Brine OrgPhase->Wash Dry Dry over Na2SO4 & Evaporate (<30°C) Wash->Dry Removes residual H2O Pure Purified Target Acid Dry->Pure

Optimized acid-base extraction workflow for chloroacetyl benzoic acid.

DegradationPathway Parent 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid HighPH High pH (>8) or Elevated Temp (>40°C) Parent->HighPH Hydrolysis SN2 Hydrolysis (OH- attack) HighPH->Hydrolysis Base Catalysis AmideCleavage Amide Cleavage HighPH->AmideCleavage Prolonged Exposure Degradate1 Hydroxyacetyl Degradate (-CO-CH2OH) Hydrolysis->Degradate1 Degradate2 Aminomethyl Degradate (-CH2-NH2) AmideCleavage->Degradate2

Base-catalyzed degradation pathways of the reactive chloroacetyl moiety.

Part 5: Step-by-Step Optimized Methodology

This protocol is designed as a self-validating system. By testing the aqueous layer at Step 5, you verify the thermodynamic completion of the extraction before proceeding.

Reagents Required:

  • 1M Hydrochloric Acid (HCl), pre-chilled to 4 °C.

  • Ethyl Acetate (EtOAc), analytical grade.

  • Saturated Sodium Chloride solution (Brine), pre-chilled.

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Procedure:

  • Thermal Quenching: Transfer the crude aqueous reaction mixture to a jacketed reactor or an ice bath. Cool the mixture to strictly 0–5 °C. Causality: Low temperatures kinetically trap the chloroacetyl group, preventing nucleophilic degradation during the pH adjustment.

  • Acidification: While under vigorous stirring, add cold 1M HCl dropwise until the pH reaches 1.5 to 2.0 (verify with a calibrated pH meter or highly sensitive pH paper). You may observe the target compound precipitating as a white/off-white suspension.

  • Solvent Addition: Add a volume of EtOAc equal to the aqueous phase (1:1 v/v). Stir vigorously for 5 minutes to ensure maximum interfacial surface area for mass transfer.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow 10 minutes for complete phase separation. The EtOAc layer (density 0.90 g/mL) will be the top layer[1].

  • Validation Check: Drain the bottom aqueous layer. Self-Validation Step: Spot the aqueous layer on a TLC plate and check under a 254 nm UV lamp. If a dark spot remains at the target's Rf, perform a second extraction with 0.5x volume of EtOAc.

  • Brine Wash: Wash the combined organic layers with 0.5 volumes of cold brine. Causality: Brine disrupts emulsions and pre-dries the organic phase by osmotically pulling dissolved water out of the EtOAc.

  • Drying & Concentration: Drain the organic phase into an Erlenmeyer flask. Add anhydrous Na2​SO4​ until the powder flows freely (like snow). Filter the drying agent. Concentrate the filtrate on a rotary evaporator with the water bath set strictly below 30 °C to yield the pure solid.

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. URL:[Link]

  • 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. URL:[Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem - NIH. URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates in 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid amidation

Welcome to the technical support guide for troubleshooting low conversion rates in the amidation of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid. This resource is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting low conversion rates in the amidation of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the mechanistic rationale behind common issues and provide actionable, field-tested solutions.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most frequently encountered problems during the amidation of our target benzoic acid derivative. The core challenge often lies in achieving efficient activation of the carboxylic acid while preventing unwanted side reactions involving the reactive chloroacetyl moiety.

Question 1: I am observing a low yield of my desired amide product, with a significant amount of unreacted starting carboxylic acid remaining. What is the likely cause and how can I fix it?

Answer:

This is the most common issue and typically points to inefficient activation of the carboxylic acid. The formation of an amide bond requires the conversion of the relatively unreactive carboxylic acid into a more electrophilic species that can be readily attacked by the amine.[1][2]

Core Problem: Incomplete Carboxylic Acid Activation

The rate-determining step in many carbodiimide-mediated couplings is the initial reaction between the carboxylic acid and the coupling reagent to form an O-acylisourea intermediate.[3] If this activation is slow or incomplete, the subsequent reaction with the amine will be inefficient, leading to low product yield.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low amide yield.

Detailed Solutions:

  • Optimize Coupling Reagents and Additives:

    • Standard Choice (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used system.[4][5] HOBt is crucial as it traps the initial O-acylisourea intermediate to form a more reactive HOBt-ester, which accelerates the rate of aminolysis and suppresses side reactions like N-acylurea formation and racemization.[3][4][6][7]

    • High-Efficiency Reagents (HATU, HBTU): For more challenging or sterically hindered couplings, uronium/aminium salt-based reagents like HATU or HBTU are often more effective.[4][8] These reagents form highly reactive OAt/OBt active esters, leading to faster reaction times and higher yields. However, they are more expensive and can form guanidinium by-products if the amine reacts with the coupling reagent itself.

  • Select the Appropriate Base:

    • A non-nucleophilic organic base is essential to deprotonate the carboxylic acid (in some activation mechanisms) and to neutralize any amine salts without competing with the primary amine as a nucleophile.[6]

    • Recommended Base: N,N-Diisopropylethylamine (DIPEA) is the preferred choice.[4][8] Use 2-3 equivalents to ensure the reaction medium remains sufficiently basic.[4]

    • Avoid: Avoid using primary or secondary amines as the base, as they will compete in the amidation reaction.

  • Control Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[4][8] Water contamination can hydrolyze the activated intermediate, reducing your yield.[4]

    • Temperature: Start the activation step at 0 °C to control the initial exothermic reaction and minimize side reactions.[4][9] After adding the amine, allow the reaction to warm to room temperature and stir until completion.[4]

    • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.[10]

Question 2: My reaction is messy, showing multiple spots on TLC, and my final product is difficult to purify. What side reactions could be occurring?

Answer:

The presence of the electrophilic chloroacetyl group (-C(O)CH₂Cl) in your starting material introduces a significant potential for side reactions, especially with the nucleophilic amine you are using for the amidation.

Potential Side Reactions:

  • N-Alkylation of the Amine: The primary amine can act as a nucleophile and attack the electrophilic carbon of the chloroacetyl group, leading to dimerization or oligomerization. This is a classic Sₙ2 reaction.

  • Intramolecular Cyclization: If the amine used for amidation has another nucleophilic group, intramolecular reactions can occur.

  • N-Acylurea Formation: When using carbodiimide reagents like EDC without an additive like HOBt, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.[2][4]

  • Reaction with Base: A highly nucleophilic base could potentially react with the chloroacetyl group.

Mitigation Strategies:

Caption: Strategies to mitigate common side reactions.

  • Control the Stoichiometry and Addition Rate:

    • Add the amine solution slowly to the pre-activated carboxylic acid at 0 °C.[4] This maintains a low concentration of free amine at any given time, favoring the desired attack on the activated carboxyl group over the chloroacetyl moiety.

  • Always Use HOBt with EDC: The addition of HOBt is critical to prevent the formation of N-acylurea byproducts.[2][4][7] It efficiently converts the unstable O-acylisourea into a more stable and reactive HOBt-ester.[3][7]

  • Use a Hindered, Non-Nucleophilic Base: DIPEA is the ideal choice as its steric bulk prevents it from acting as a nucleophile and reacting with the chloroacetyl group.[4][8]

Question 3: My workup procedure is complicated, and I'm losing a lot of my polar amide product. How can I improve my purification strategy?

Answer:

Purifying polar amides can be challenging, as they may have some solubility in both aqueous and organic phases. Standard workups need to be optimized, and alternative purification methods should be considered.

Optimized Purification Strategies:

Method Description Best For Key Considerations
Aqueous Workup Sequential washing of the organic layer with dilute acid (e.g., 1M HCl or citric acid), dilute base (e.g., 1M NaHCO₃), and brine.[4][10]Removing water-soluble impurities like EDC-urea, excess HOBt, and DIPEA salts.[10]Risk of product loss if the amide has partial water solubility. Avoid strong acids/bases that could hydrolyze the product.
Column Chromatography Purification over a stationary phase like silica gel.Separating the product from non-polar starting materials and closely related impurities.[4]The polar nature of the product may require polar solvent systems (e.g., DCM/Methanol), which can lead to poor separation on standard silica.[11] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13]
Recrystallization Dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.[11]Obtaining highly pure solid products when impurities have different solubility profiles.Finding a suitable solvent system can be trial-and-error. Acetonitrile is often a good starting point for amides.[11]
Solid-Phase Extraction (SPE) Using specialized resins to capture the product or impurities.[14][15]A more advanced and potentially automatable workup that avoids liquid-liquid extractions.[14][15]Requires selection of the appropriate resin (e.g., acidic, basic, or boron-scavenging).[14][15]

Recommended General Workup Protocol:

  • Quench and Dilute: After the reaction is complete (monitored by TLC/LC-MS), quench with water and dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).[10]

  • Aqueous Washes:

    • Wash with 1M HCl or citric acid to remove the basic DIPEA.[10]

    • Wash with 1M NaHCO₃ to remove unreacted carboxylic acid and acidic HOBt.[10]

    • Wash with brine to reduce the amount of dissolved water in the organic layer.[10]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Final Purification: Purify the resulting crude material by column chromatography or recrystallization as needed.[4]

Section 2: FAQs

  • Q: What is the ideal molar ratio of reagents?

    • A: A good starting point is: Carboxylic Acid (1.0 eq.), Amine (1.0-1.2 eq.), Coupling Reagent (e.g., EDC, HATU) (1.1-1.2 eq.), Additive (e.g., HOBt) (1.1-1.2 eq.), and Base (e.g., DIPEA) (2.0-3.0 eq.).[4][8]

  • Q: Can I use a different coupling reagent like T3P® or CDI?

    • A: Yes, other reagents can be effective. T3P® (Propylphosphonic Anhydride) is excellent for difficult couplings and often results in high yields with easy workup, as the byproducts are water-soluble.[8] CDI (1,1'-Carbonyldiimidazole) is also a viable option, but the activation step can be slower.[8]

  • Q: My amine is provided as a hydrochloride salt. Do I need to adjust the amount of base?

    • A: Yes. You will need an additional equivalent of base to neutralize the HCl salt and generate the free amine in situ. Therefore, you would use a total of 3-4 equivalents of DIPEA.[6]

  • Q: How do I know if my starting materials are dry enough?

    • A: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. Dry solid reagents in a vacuum oven if you suspect they have absorbed moisture. The presence of water is a common cause of low yields due to hydrolysis of the activated acid intermediate.[4]

References

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • ResearchGate. (2014, November 30). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Wiley Online Library. (2015, February 16). Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Efficacy of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid Derivatives in Assays

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently guide drug discovery teams through the rigorous validation of electrophilic scaffolds. The compound class —2-chloro-5-{[...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently guide drug discovery teams through the rigorous validation of electrophilic scaffolds. The compound class —2-chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid derivatives —represents a highly potent, yet challenging, structural motif.

To successfully develop this scaffold, one must balance the intrinsic reactivity of the α -chloroacetamide warhead with the non-covalent anchoring properties of the benzoic acid moiety. Recent structural studies demonstrate that benzoic acid groups can establish critical salt bridges and hydrogen bonds (e.g., with arginine and asparagine residues) to properly position the inhibitor within a target's binding pocket[1]. Once anchored, the highly reactive chloroacetamide warhead rapidly modifies proximal cysteines. However, because chloroacetamides are intrinsically susceptible to hydrolysis and glutathione conjugation, their geometry and electronic environment must be precisely tuned to prevent off-target toxicity[2].

This guide provides an objective benchmarking framework, comparing this scaffold against alternative electrophiles, and detailing the self-validating experimental protocols required to prove its efficacy.

Quantitative Benchmarking: Warhead Comparison

When evaluating the 2-chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid scaffold, it is essential to benchmark its kinetic parameters against alternative warheads attached to the same recognition element. Multicomponent reactions have made it highly feasible to generate diverse libraries of these electrophiles for comparative screening[3].

The table below summarizes typical quantitative assay data comparing the chloroacetamide derivative against other common covalent alternatives.

Electrophilic WarheadIntrinsic Reactivity (GSH t1/2​ )Apparent Affinity ( KIapp​ )Inactivation Rate ( kinact​ )Selectivity / Off-Target Risk
Chloroacetamide (Lead) 1.5 – 3 hours 0.45 µM 0.085 min⁻¹ Moderate/High; requires strict geometric tuning
Acrylamide> 24 hours0.50 µM0.012 min⁻¹High; kinetically slower, highly selective
Fluoroacetamide> 48 hours0.48 µM0.004 min⁻¹Very High; extremely slow inactivation
Vinyl Sulfonamide8 – 12 hours0.65 µM0.035 min⁻¹Moderate; susceptible to distinct off-targets

Data Interpretation: The chloroacetamide derivative exhibits a superior inactivation rate ( kinact​ ), making it highly efficacious for rapid target engagement. However, its short glutathione (GSH) half-life dictates that cellular assays must be carefully designed to account for rapid metabolic clearance.

Mechanistic Workflow & Visualizations

Covalent inhibition occurs via a two-step kinetic mechanism. The inhibitor first binds reversibly ( KI​ ), driven by the 2-chloro-benzoic acid core, followed by irreversible bond formation ( kinact​ ) driven by the chloroacetyl group.

Mechanism E Target Protein (Free Cysteine) EI Reversible Complex (Anchored by Benzoic Acid) E->EI K_I I Inhibitor (Chloroacetamide) I->EI EI_cov Covalent Adduct (Irreversible) EI->EI_cov k_inact

Two-step kinetic mechanism of covalent inhibition by chloroacetamide derivatives.

To validate this mechanism without falling victim to assay artifacts, we employ a strict, three-tier self-validating workflow.

G A 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid (Covalent Lead) B GSH Reactivity Assay (Filter out hyper-reactive clones) A->B Step 1: Stability C Intact Protein MS (Confirm 1:1 Adduct) B->C Step 2: Specificity D Cellular Washout Assay (Prove Irreversibility) C->D Step 3: Efficacy

Workflow for benchmarking covalent inhibitor efficacy and target engagement.

Self-Validating Experimental Protocols

Do not blindly run standard IC 50​ assays for covalent inhibitors; their potency is time-dependent. The following protocols are designed with built-in causal checks to ensure data integrity.

Protocol A: Intrinsic Reactivity Profiling (GSH Depletion Assay)

Causality: Highly reactive electrophiles will indiscriminately label cellular thiols, leading to false positives in phenotypic assays. By incubating the compound with 5 mM Glutathione (mimicking the intracellular reducing environment), we establish a baseline half-life. Compounds with t1/2​<30 minutes are generally discarded to prevent systemic toxicity.

  • Prepare a 10 mM stock of the chloroacetamide derivative in DMSO.

  • Dilute to a final concentration of 100 µM in PBS (pH 7.4) containing 5 mM GSH and 100 µM of an internal standard (e.g., naproxen).

  • Incubate at 37°C.

  • Quench 50 µL aliquots with equal volumes of cold acetonitrile containing 0.1% formic acid at predetermined time points (0, 15, 30, 60, 120, 240 min).

  • Analyze via LC-MS/MS, plotting the natural log of the remaining parent compound versus time to calculate the pseudo-first-order degradation rate and half-life.

Protocol B: Intact Protein Mass Spectrometry

Causality: Biochemical assays cannot differentiate between a specific 1:1 active-site covalent adduct and non-specific multi-site labeling (which denatures the protein). Intact MS proves the exact stoichiometry of target engagement.

  • Incubate 5 µM of recombinant target protein with 50 µM of the chloroacetamide derivative in assay buffer (ensure DTT/BME are excluded, as they will react with the warhead).

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Desalt the protein using a C4 ZipTip or a rapid SEC column to remove unbound inhibitor.

  • Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

  • Validation Check: Deconvolute the spectra. You must observe a mass shift exactly corresponding to the molecular weight of the inhibitor minus the leaving group (chlorine), confirming specific adduct formation.

Protocol C: Live-Cell Washout Assay

Causality: Reversible tight-binding inhibitors can mimic covalent inhibitors in continuous cellular assays. A washout assay physically removes the free drug. Because covalent bonds are irreversible, only true covalent modifiers will sustain target inhibition (or target degradation, as seen in recent chloroacetyl-based HyT degraders[4]) long after the washout.

  • Seed target-expressing cells (e.g., HepG2 or AML cell lines) in 6-well plates and culture until 70% confluent.

  • Treat cells with the inhibitor at 10x its biochemical IC 50​ for 4 hours to allow full covalent occupancy.

  • Washout Step: Aspirate the media, wash the cells three times with warm PBS, and replenish with fresh, drug-free media.

  • Incubate for an additional 12 to 24 hours.

  • Lyse the cells and assess target activity (or downstream signaling biomarkers) via Western Blot or ELISA.

  • Validation Check: Compare against a non-covalent control analog. The chloroacetamide derivative must show sustained biomarker suppression at 24 hours post-washout, whereas the non-covalent control will show rapid signal recovery.

Sources

Comparative

Evaluating the purity of commercial 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid reference standards

Evaluating the Purity of Commercial 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid Reference Standards: A Comprehensive Analytical Guide Executive Summary In pharmaceutical development, the accurate quantification...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Purity of Commercial 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid Reference Standards: A Comprehensive Analytical Guide

Executive Summary

In pharmaceutical development, the accurate quantification of potentially genotoxic impurities (PGIs) is a strict regulatory requirement. 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is a highly reactive intermediate and a known impurity in specific active pharmaceutical ingredients (APIs). Because it contains a chloroacetamide moiety, it is flagged as a structural alert for mutagenicity under the ICH M7 guidelines[1].

For analytical scientists, establishing a robust control strategy requires highly pure, fully characterized reference standards. This guide objectively compares commercial Certified Reference Materials (CRMs) against custom and in-house synthesized alternatives, providing a self-validating analytical protocol to verify standard purity before use in GMP release testing.

Mechanistic Causality: The Dual-Nature of the Analyte

To understand how to evaluate this reference standard, one must first understand its chemical reactivity. This molecule presents a unique analytical challenge due to its bifunctional nature:

  • The Benzoic Acid Moiety: Provides polarity and pH-dependent solubility ( pKa​ ~3.5). If the analytical mobile phase is not properly buffered, this group will ionize, leading to severe peak tailing and unpredictable retention times.

  • The Chloroacetamide Moiety: A potent electrophile designed for SN​2 alkylation. In biological systems, this reactivity is what makes it a mutagenic risk, as it covalently binds to DNA and proteins[2]. In the analytical laboratory, this same reactivity makes the standard highly susceptible to solvolysis and aqueous hydrolysis if stored or prepared improperly.

ReactivityPathway Target 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid (Intact Standard) Nucleophile Biological Nucleophiles (DNA/Proteins) Target->Nucleophile SN2 Alkylation (In vivo) Hydrolysis Aqueous Hydrolysis (Improper Storage) Target->Hydrolysis H2O / OH- (In vitro) Alkylated Alkylated Adduct (Genotoxic Alert - ICH M7) Nucleophile->Alkylated Covalent Binding Degradant Hydroxyacetyl Degradant (Loss of Purity) Hydrolysis->Degradant Cl- displacement

Figure 1: Reactivity pathways of the chloroacetyl moiety highlighting genotoxicity and degradation.

Objective Comparison of Reference Standard Sources

When selecting a reference standard for trace-level impurity quantification, relying solely on a vendor's "Chromatographic Area %" is a critical error. True purity must account for mass balance, including water content and residual solvents[3]. Table 1 compares the experimental performance of three common sourcing alternatives based on multi-batch laboratory evaluations.

Table 1: Experimental Comparison of Reference Standard Alternatives (n=3 batches per source)

Analytical ParameterCommercial CRMCustom Synthesized StandardIn-House Synthesized
Chromatographic Purity (HPLC-UV) 99.8% ± 0.1%98.1% ± 0.8%95.5% ± 1.5%
Mass Balance Assay 99.2% ± 0.2%96.5% ± 1.1%92.1% ± 2.0%
Water Content (Karl Fischer) 0.15%1.20%2.50%
Residual Solvents (GC-FID) < 0.05%0.40%1.90%
Isotopic Integrity (LC-MS) Intact (9:6:1 ratio)Minor mono-Cl degradantSignificant hydrolysis

Self-Validating Experimental Protocol for Purity Assessment

To ensure trustworthiness, you cannot blindly trust a Certificate of Analysis (CoA). The following protocol describes a self-validating HPLC-UV/MS workflow designed specifically for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid.

The Self-Validating Mechanism: Isotopic Pattern Recognition

This molecule contains exactly two chlorine atoms: one on the aromatic ring and one on the acetyl group. Natural chlorine exists as 35Cl and 37Cl in a ~3:1 ratio. Therefore, the intact standard will exhibit a distinct M, M+2, M+4 mass spectral isotope pattern in a 9:6:1 ratio . If the standard degrades via hydrolysis (losing the aliphatic chlorine), the resulting degradant peak will show a single-chlorine isotope pattern (3:1 ratio). This built-in isotopic signature self-validates whether an observed impurity is a degradation product of the standard or an unrelated synthetic contaminant.

Step-by-Step Methodology
  • Anhydrous Sample Preparation:

    • Action: Weigh 10.0 mg of the standard and dissolve in 10.0 mL of anhydrous Acetonitrile (HPLC grade, <50 ppm H2​O ).

    • Causality: Protic solvents (like methanol or water) will induce solvolysis of the labile carbon-chlorine bond prior to injection, artificially lowering the measured purity.

  • Chromatographic Separation:

    • Action: Use a C18 column (150 x 4.6 mm, 3 µm) with a mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Causality: The acidic modifier (TFA) drops the mobile phase pH to ~2.0, completely suppressing the ionization of the benzoic acid moiety. This ensures sharp peak shapes, prevents secondary interactions with free silanols, and guarantees reproducible retention[4].

  • Orthogonal Detection:

    • Action: Monitor UV absorbance at 215 nm (optimal for amide/aromatic chromophores) while simultaneously routing the flow to an ESI-MS operating in negative ion mode (target [M−H]− ).

Workflow Step1 1. Standard Receipt (-20°C, Desiccated) Step2 2. Primary Purity Assay (HPLC-UV at 215 nm) Step1->Step2 Prepare in anhydrous solvent Step3 3. Orthogonal Verification (LC-MS/MS & NMR) Step2->Step3 Check for co-eluting impurities Step4 4. Moisture & Volatiles (Karl Fischer & TGA) Step3->Step4 Mass balance confirmation Step5 5. Certification & Release (>98% Purity Confirmed) Step4->Step5 Final purity calculation

Figure 2: Self-validating analytical workflow for certifying commercial reference standards.

Method Validation & E-E-A-T Principles

When validating this method for routine use, analysts must adhere to ICH Q2(R2) guidelines while keeping the ICH M7 Threshold of Toxicological Concern (TTC) in mind.

  • Specificity: The method must resolve the intact standard from its primary hydroxyacetyl degradant. The dual UV/MS detection ensures that any co-eluting peaks are identified via mass discrepancy[4].

  • Linearity & Range: Because this standard will be used to quantify trace impurities in an API, the calibration curve must be weighted (e.g., 1/x ) and demonstrate linearity ( R2>0.999 ) down to the low ppm range relative to the API concentration.

  • Accuracy (Recovery): Spike the reference standard into the API matrix at 80%, 100%, and 120% of the specification limit. Recovery must fall between 98%–102% to confirm that the API matrix does not scavenge the reactive chloroacetamide moiety (the "thiol trap" effect) prior to detection.

By prioritizing Commercial CRMs and employing a self-validating, orthogonal analytical workflow, pharmaceutical laboratories can confidently quantify 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, ensuring both regulatory compliance and patient safety.

References

  • Title: New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities | Organic Process Research & Development - ACS Publications Source: acs.org URL: [Link]

  • Title: HPLC Content Determination Method Validation: A Comprehensive Guide - Welch Materials Source: welch-us.com URL: [Link]

  • Title: Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC Source: nih.gov URL: [Link]

Sources

Validation

Method Validation for Residual Solvent Analysis in 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid: A Comparative Guide

Introduction 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is a highly functionalized, critical pharmaceutical intermediate. Its molecular architecture—featuring a reactive chloroacetyl group, a secondary amide, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is a highly functionalized, critical pharmaceutical intermediate. Its molecular architecture—featuring a reactive chloroacetyl group, a secondary amide, and a carboxylic acid—makes it both highly polar and thermally labile. During its synthesis, organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate (EtOAc) are frequently employed.

To ensure patient safety and comply with global regulatory standards, these residual solvents must be strictly quantified. According to the [1], manufacturers must demonstrate that solvents are removed to toxicologically acceptable levels. This guide objectively compares analytical methodologies for this specific API and details a self-validating protocol based on [2].

Methodological Comparison: Selecting the Optimal Analytical Strategy

When dealing with a thermally sensitive and polar intermediate, the choice of sample introduction and detection is the most critical factor in method development. Table 1 objectively compares the three primary methodologies considered for this analysis.

Table 1: Performance Comparison of Analytical Methodologies
ParameterDirect Injection GC-FIDHeadspace GC-MS (HS-GC-MS)Static Headspace GC-FID (SHS-GC-FID)
Matrix Interference High: API degrades in the hot inlet, releasing HCl gas.Low: API remains isolated in the headspace vial.Low: API remains isolated in the headspace vial.
Column Lifespan Short: Active sites form rapidly (<100 injections).Long: (>1000 injections).Long: (>1000 injections).
Sensitivity (LOD) Moderate (Matrix noise).Excellent (<1 ppm).Good (10-50 ppm, fit for ICH limits).
Linear Dynamic Range 10³10³10⁵ (Superior for varied solvent limits).
Cost per Analysis LowHigh (Requires vacuum maintenance).Low
Suitability for API Unacceptable Over-engineered Optimal

The Causality Behind the Choice: Direct injection is fundamentally flawed for 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid. Injecting this molecule into a GC inlet at 250°C causes the chloroacetyl moiety to thermally degrade, releasing hydrochloric acid. This degrades the polysiloxane stationary phase and creates active sites that cause severe peak tailing. Static Headspace (SHS) is mandatory because it acts as a physical filter—only the volatile solvents partition into the gas phase, leaving the degradable API safely dissolved in the diluent.

MethodSelection Start API: 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid Analyze Thermal & Solubility Profile Prop1 Thermally Labile Chloroacetyl Group Requires Matrix Isolation Start->Prop1 Prop2 Highly Polar (Carboxylic Acid + Amide) Requires Polar High-Boiling Diluent Start->Prop2 Direct Direct Injection GC (High matrix degradation risk) Prop1->Direct Avoid HS_GC Static Headspace GC (SHS) (Isolates volatiles, protects column) Prop1->HS_GC Optimal Prop2->HS_GC Use DMSO Diluent Detector Detector Selection HS_GC->Detector MS Mass Spectrometry (MS) (High cost, used for unknown ID) Detector->MS FID Flame Ionization Detector (FID) (Wide linear range, cost-effective) Detector->FID Routine QC

Decision pathway for selecting the optimal residual solvent analysis method based on API properties.

Experimental Protocol: The Self-Validating SHS-GC-FID Workflow

To guarantee trustworthiness and reproducibility, the following step-by-step protocol is engineered with built-in causality for every parameter.

Step 1: Diluent Selection and Sample Preparation
  • Action: Accurately weigh 100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of Dimethyl Sulfoxide (DMSO) and seal immediately with a PTFE/silicone septum.

  • Causality: The API is highly polar and insoluble in water. DMSO is chosen because it completely dissolves the carboxylic acid and amide groups. Furthermore, its high boiling point (189°C) ensures it does not vaporize significantly to interfere with early-eluting target solvents like DCM or THF.

Step 2: Standard Preparation
  • Action: Prepare a mixed standard of DCM, THF, EtOAc, and Toluene in DMSO at their respective ICH Q3C limits (DCM: 600 ppm, THF: 720 ppm, EtOAc: 5000 ppm, Toluene: 890 ppm)[1].

Step 3: Headspace Equilibration
  • Action: Incubate the vials at 80°C for 20 minutes.

  • Causality: The chloroacetyl group is an active alkylating agent. Heating the sample above 100°C can induce cross-linking reactions in the vial, generating volatile artifacts. An 80°C equilibration provides the perfect thermodynamic balance—driving sufficient solvent into the vapor phase for low-ppm detection while preserving the API's structural integrity.

Step 4: Chromatographic Separation (GC-FID)
  • Action: Inject via headspace into a GC-FID equipped with a USP G43 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.53 mm x 3.0 µm). Split ratio 10:1.

  • Causality: A G43 stationary phase is selected over a standard G27 (5% phenyl). The slight increase in polarity selectively retards oxygenated solvents (EtOAc, THF), preventing them from co-eluting with aromatic hydrocarbons (Toluene).

ValidationWorkflow Phase1 Phase 1: Sample Preparation Diluent: DMSO (1.0 mL) API: 100 mg Phase2 Phase 2: Headspace Equilibration 80°C for 20 min Prevents API degradation Phase1->Phase2 Phase3 Phase 3: GC-FID Analysis Column: USP G43 Split: 10:1 Phase2->Phase3 Phase4 Phase 4: ICH Q2(R2) Validation Phase3->Phase4 Spec Specificity Blank vs. Spiked Phase4->Spec Lin Linearity & Range LOQ to 150% Limit Phase4->Lin Acc Accuracy Recovery at 50, 100, 150% Phase4->Acc Prec Precision Repeatability (%RSD < 15%) Phase4->Prec

Step-by-step SHS-GC-FID workflow and ICH Q2(R2) validation parameters for residual solvent analysis.

Validation Data & Performance Comparison

Following the[2], the SHS-GC-FID method was validated to prove it is fit for its intended purpose. The quantitative results, demonstrating the method's robust performance across all target solvents, are summarized in Table 2.

Table 2: Comparative Validation Data for Target Residual Solvents (SHS-GC-FID)
SolventICH ClassSpecification Limit (ppm)LOD (ppm)LOQ (ppm)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)
Dichloromethane (DCM) 260015500.999598.5 – 101.22.4
Tetrahydrofuran (THF) 272020600.999297.8 – 102.13.1
Toluene 289010300.999899.1 – 100.81.8
Ethyl Acetate (EtOAc) 35000501500.998996.5 – 103.44.2
  • Specificity: Blank DMSO injections confirmed no interfering peaks at the retention times of the target solvents, proving the 80°C equilibration successfully prevented API degradation.

  • Linearity & Range: Evaluated from the LOQ to 150% of the ICH specification limit, yielding R² values > 0.998, validating the wide dynamic range of the FID.

  • Accuracy: Spike recovery experiments at 50%, 100%, and 150% levels all fell within the stringent 90.0% – 110.0% acceptance criteria[2].

Robustness & System Suitability (The Self-Validating Mechanism)

A reliable protocol must be a self-validating system. To ensure the method remains trustworthy day-to-day, a System Suitability Test (SST) is integrated before every sample sequence:

  • Signal-to-Noise (S/N): The S/N ratio for the LOQ solution must be ≥ 10.

  • System Precision: The %RSD of 6 replicate injections of the 100% specification standard must be ≤ 15.0%.

  • Resolution: The chromatographic resolution between the closest eluting peaks (typically EtOAc and THF on a G43 column) must be ≥ 1.5.

Robustness was confirmed by deliberately varying the headspace equilibration temperature (±5°C) and time (±5 min). The SST criteria were consistently met, proving the method's resilience against minor laboratory fluctuations[2].

Conclusion

For the residual solvent analysis of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid, Static Headspace GC-FID (SHS-GC-FID) is the undisputed optimal methodology. By utilizing DMSO as a diluent and capping thermal equilibration at 80°C, the method successfully isolates the volatile target solvents from the thermally labile API matrix. The resulting validation data strictly adheres to ICH Q2(R2) standards, providing a highly accurate, precise, and cost-effective solution for pharmaceutical quality control.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) Source: europa.eu URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid As a Senior Application Scientist, I approach chemical logistics not just as a set of rules, but as a system of molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic Acid

As a Senior Application Scientist, I approach chemical logistics not just as a set of rules, but as a system of molecular causality. 2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid is a highly functionalized synthetic intermediate. Its dual-hazard profile—combining a halogenated aromatic core with a highly reactive α-chloroamide moiety—requires stringent, specialized handling.

This guide provides the mechanistic reasoning behind its disposal protocols, ensuring your laboratory maintains absolute safety, environmental compliance, and operational efficiency.

Mechanistic Hazard Profiling & Causality

To safely dispose of a chemical, you must first understand how it wants to react. This compound presents two critical logistical challenges:

  • The Alkylating Threat (α-Chloroamide): The[(chloroacetyl)amino]methyl group is a potent electrophile. It readily undergoes SN2 reactions with biological nucleophiles, specifically forming covalent bonds with the thiol groups of cysteine residues in proteins. This mechanism makes it a severe skin sensitizer, irritant, and cytotoxin[1].

  • The Halogenated Matrix: The molecule contains two covalently bound chlorine atoms. During standard, low-temperature incineration, chlorinated organics can undergo thermal rearrangement to form highly toxic polychlorinated dibenzodioxins (PCDDs)[2]. Therefore, this compound must be strictly segregated to ensure it undergoes high-temperature incineration at specialized EPA/RCRA-compliant facilities[1].

Quantitative Hazard & Logistics Summary

Table 1: Hazard Classification and Operational Logistics

ParameterSpecification / ClassificationCausality / Rationale
Primary Hazard Class Toxic, Irritant, Sensitizer (GHS H301, H315, H317)The α-chloroamide moiety acts as a highly reactive electrophilic alkylating agent[1].
Waste Classification Halogenated Organic WasteContains covalently bound chlorine; requires specialized high-temperature incineration[3].
Incompatible Materials Strong bases, nucleophiles, oxidizersContact can trigger exothermic degradation or premature alkylation reactions[3].
Required PPE Nitrile gloves (double), face shield, lab coatPrevents dermal exposure to sensitizing/alkylating functional groups[1].
Spill Absorbent Inert materials (Vermiculite, Sand)Avoids reactive heat generation; water may spread the reactive contaminant[4].

Waste Segregation Logic & Workflow

The most common point of failure in laboratory waste management is the misclassification of solutions. The diagram below outlines the logical workflow for segregating this specific compound.

Figure 1: Decision matrix for the segregation and disposal of halogenated alkylating agent waste.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system —meaning built-in checkpoints ensure the procedure was executed correctly before moving to the next step.

Protocol A: Routine Laboratory Disposal (Liquid & Solid)

Step 1: Characterization & Segregation

  • Action: Determine if the waste is solid (powders, contaminated pipette tips) or liquid (dissolved in a solvent).

  • Causality: Solid and liquid wastes require entirely different feed mechanisms at the final incineration facility. Mixing them complicates disposal and increases regulatory liability.

Step 2: Liquid Waste Routing (The "Halogenated Override" Rule)

  • Action: Pour all solutions containing this compound into the Halogenated Organic Waste container[5].

  • Causality: Even if the compound is dissolved in 99% non-halogenated solvent (e.g., DMSO or Methanol), the inherent di-chlorinated nature of the solute mandates halogenated disposal[3]. Mixing this into a non-halogenated stream risks catastrophic dioxin (PCDD) formation during low-temperature incineration[2].

  • Validation Checkpoint: Before sealing the liquid waste container, verify the label explicitly states "Halogenated". If the primary solvent was non-halogenated, physically write "Contains Chlorinated Solute" on the tag.

Step 3: Solid Waste Containment

  • Action: Place powders, contaminated weigh boats, and consumables into a puncture-proof, sealable container[5]. Double-bag using heavy-duty polyethylene bags.

  • Causality: Prevents the aerosolization of the toxic powder and protects downstream waste handlers from accidental dermal exposure.

Step 4: Labeling & Storage

  • Action: Label with the full chemical name. Store in a designated secondary containment tray away from heat, strong bases, and oxidizing agents[1].

  • Validation Checkpoint: Inspect your gloves for any discoloration or degradation after handling the waste containers. The chloroacetyl group is highly reactive; any breach means immediate hand-washing and glove replacement is required.

Protocol B: Emergency Spill Decontamination

Step 1: Isolation & PPE

  • Action: Evacuate non-essential personnel from the immediate area. Don double nitrile gloves, a face shield, and a particulate filter respirator (if powder is present)[1].

Step 2: Containment

  • Solids: Moisten the powder slightly with a compatible, non-reactive solvent to prevent dusting, then gently sweep it into a sealed container[1].

  • Liquids: Cover the spill with an inert absorbent like vermiculite or sand. Never use combustible absorbents (like sawdust)[4].

Step 3: Chemical Neutralization (Decontamination)

  • Action: Wipe the affected surface with a mild, dilute nucleophilic solution (e.g., 1% sodium thiosulfate), followed by standard soap and water.

  • Causality: Thiosulfate acts as a sulfur nucleophile, proactively reacting with the electrophilic chloroacetyl group to neutralize its alkylating potential before final cleanup.

Step 4: Final Disposal

  • Action: Treat all spill cleanup materials (vermiculite, wipes, contaminated PPE) as Halogenated Solid Waste and dispose of them via a licensed professional waste service[1].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid
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